Product packaging for Tilfrinib(Cat. No.:)

Tilfrinib

Katalognummer: B611377
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: RXPZOSHFGJWSLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tilfrinib is an inhibitor of breast tumor kinase/protein tyrosine kinase 6 (BRK/PTK6;  IC50 = 3.15 nM). It is selective for BRK/PTK6 over HER2 (IC50 = 1,300 nM). This compound inhibits the growth of MCF-7, HS-578/T, and BT-549 breast cancer cells in vitro (GI50s = 0.99, 1.02, and 1.58 μM, respectively).>This compound is a potent and selective breast tumor kinase (Brk) inhibitor (IC50 = 3.15 nM). This compound has >1000-fold selectivity for Brk over a panel of other kinases and inhibits proliferation of breast cancer cells in vitro.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N3O B611377 Tilfrinib

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPZOSHFGJWSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tilfrinib's Mechanism of Action in Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilfrinib (also known as compound 4f) is a potent and selective small molecule inhibitor of Breast Tumor Kinase (Brk), also identified as Protein Tyrosine Kinase 6 (PTK6).[1][2][3] Brk/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a significant percentage of breast tumors, correlating with poorer patient outcomes.[4] Its expression is generally low in normal mammary tissue, making it an attractive therapeutic target.[5] This technical guide provides a comprehensive overview of the preclinical data on this compound's mechanism of action in breast cancer, focusing on its molecular target, downstream signaling pathways, and cellular effects.

Core Mechanism of Action: Potent and Selective Inhibition of Brk/PTK6

This compound exerts its anti-cancer effects through the direct and potent inhibition of the Brk/PTK6 enzyme.

Kinase Inhibition Profile

Biochemical assays have demonstrated this compound's high affinity and selectivity for Brk/PTK6. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Parameter Value Reference
Target Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6)[1][2][3]
IC50 3.15 nM[1][2][3]
Selectivity >1000-fold selectivity for Brk over a panel of other kinases[1][2]

Downstream Signaling Pathways Modulated by this compound

Brk/PTK6 is a critical node in several signaling pathways that drive breast cancer progression. By inhibiting Brk/PTK6, this compound is anticipated to disrupt these oncogenic signaling cascades. While direct studies on this compound's modulation of these pathways are not extensively detailed in publicly available literature, its mechanism can be inferred from the known functions of its target, Brk/PTK6.

Brk/PTK6 Signaling Network

Brk/PTK6 is activated by various growth factor receptors, including EGFR, ErbB2, and MET. Once activated, it phosphorylates a range of downstream substrates, influencing cell proliferation, migration, survival, and therapeutic resistance. The following diagram illustrates the central role of Brk/PTK6 in breast cancer signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Brk Brk/PTK6 EGFR->Brk ErbB2 ErbB2 ErbB2->Brk MET MET MET->Brk RhoA RhoA Brk->RhoA p38 p38 MAPK Brk->p38 STAT3 STAT3 Brk->STAT3 Akt Akt Brk->Akt AhR AhR Brk->AhR This compound This compound This compound->Brk Inhibition Gene_Expression Gene Expression (Proliferation, Migration, Survival) RhoA->Gene_Expression p38->Gene_Expression STAT3->Gene_Expression Akt->Gene_Expression AhR->Gene_Expression

Caption: this compound inhibits Brk/PTK6, blocking downstream oncogenic signaling pathways.

Key downstream pathways affected by Brk/PTK6 inhibition include:

  • RhoA/AhR Signaling: Brk/PTK6 has been shown to mediate cancer cell motility through the activation of RhoA and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.

  • p38 MAPK Signaling: The p38 MAPK pathway, involved in cellular stress responses and apoptosis, is also influenced by Brk/PTK6.

  • STAT Signaling: Brk/PTK6 can directly phosphorylate and activate STAT3 and STAT5, transcription factors that promote the expression of genes involved in cell proliferation and survival.

  • Akt Signaling: Brk/PTK6 can also modulate the PI3K/Akt pathway, a central regulator of cell growth and survival.

By inhibiting Brk/PTK6, this compound is expected to downregulate these pathways, leading to a reduction in tumor growth, metastasis, and survival.

Preclinical Anti-Cancer Activity of this compound

In vitro studies have demonstrated the anti-proliferative effects of this compound in various breast cancer cell lines.

Anti-proliferative Activity
Cell Line Description GI50 (μM) Reference
MCF7 Estrogen Receptor-Positive (ER+)0.99[3]
HS-578/T Triple-Negative Breast Cancer (TNBC)1.02[3]
BT-549 Triple-Negative Breast Cancer (TNBC)1.58[3]
Effects on Downstream Gene Expression

Preclinical evidence suggests that this compound, through the inhibition of PTK6, can decrease the expression of genes involved in inflammation, angiogenesis, and metastasis. In cellular models, this compound (20 μM; 36 h) has been shown to reduce the expression of:

  • CXCL1 and CXCL8: Pro-inflammatory chemokines.

  • VEGFA: A key regulator of angiogenesis.

  • MMP9: An enzyme involved in extracellular matrix degradation and metastasis.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on the available data, the following standard methodologies are likely to have been employed.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the IC50 of an inhibitor against its target kinase.

cluster_workflow Kinase Inhibition Assay Workflow Start Start: Prepare Reagents Step1 Incubate recombinant Brk/PTK6 enzyme with varying concentrations of this compound Start->Step1 Step2 Add ATP and a peptide substrate Step1->Step2 Step3 Allow kinase reaction to proceed Step2->Step3 Step4 Stop the reaction Step3->Step4 Step5 Quantify substrate phosphorylation (e.g., using luminescence or fluorescence) Step4->Step5 End End: Calculate IC50 value Step5->End

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
Cell Proliferation (GI50) Assay

This assay measures the concentration of a compound required to inhibit cell growth by 50%.

cluster_workflow Cell Proliferation Assay Workflow Start Start: Seed breast cancer cells in multi-well plates Step1 Treat cells with a serial dilution of this compound Start->Step1 Step2 Incubate for a defined period (e.g., 72 hours) Step1->Step2 Step3 Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo) Step2->Step3 Step4 Measure the signal (absorbance or luminescence) Step3->Step4 End End: Calculate GI50 value from dose-response curve Step4->End

Caption: General workflow for assessing the anti-proliferative effects of this compound.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating this compound for the treatment of breast cancer. The development of this compound appears to be in the preclinical stage.

Conclusion

This compound is a potent and selective inhibitor of Brk/PTK6, a promising therapeutic target in breast cancer. Its mechanism of action is centered on the inhibition of this kinase, leading to the disruption of multiple downstream signaling pathways that are crucial for tumor cell proliferation, migration, and survival. Preclinical data demonstrates its anti-proliferative activity in various breast cancer cell lines. Further investigation is warranted to fully elucidate its therapeutic potential and to advance it into clinical development for the treatment of breast cancer.

References

In-Depth Technical Guide: The Cellular Target of Tilfrinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilfrinib, also known as compound 4f, is a potent and highly selective small molecule inhibitor. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the associated quantitative data. Detailed experimental methodologies for the types of assays used in its characterization are also presented. Signaling pathway and experimental workflow diagrams are included to visually represent the key concepts.

Primary Cellular Target: Brk/PTK6

The primary cellular target of this compound is Breast Tumor Kinase (Brk) , a non-receptor protein tyrosine kinase also known as Protein Tyrosine Kinase 6 (PTK6) .[1][2][3][4][5] this compound exhibits potent inhibitory activity against Brk/PTK6 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This potent activity is coupled with high selectivity, making this compound a valuable tool for studying the biological functions of Brk/PTK6 and a potential therapeutic agent in cancers where this kinase is implicated.[2][4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The key data points are summarized in the table below.

ParameterTargetValueCell Line(s)Reference(s)
IC50 Brk/PTK63.15 nMN/A (Biochemical Assay)[1][2][3][4][5]
Selectivity Brk/PTK6 vs. other kinases>1000-foldN/A (Biochemical Assay)[2][4][5]
GI50 MCF7 (Breast Cancer)0.99 µMMCF7[1]
GI50 HS-578/T (Breast Cancer)1.02 µMHS-578/T[1]
GI50 BT-549 (Breast Cancer)1.58 µMBT-549[1]

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of the activity of a biological target in a biochemical assay.

GI50 (Half-maximal growth inhibition): The concentration of a drug that is required to inhibit the growth of a cell population by 50% in a cell-based assay.

Signaling Pathway of Brk/PTK6 and Inhibition by this compound

Brk/PTK6 is a non-receptor tyrosine kinase that is primarily expressed in epithelial tissues. It plays a role in signaling pathways that control cell proliferation, differentiation, and motility. The precise downstream signaling of Brk/PTK6 is complex and can be cell-context dependent, but it is known to involve the phosphorylation of several substrate proteins. This compound, by directly inhibiting the kinase activity of Brk/PTK6, blocks these downstream signaling events.

Brk_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Hormones Receptor Receptor Tyrosine Kinases (e.g., EGFR) Growth_Factors->Receptor binds Brk_PTK6 Brk/PTK6 Receptor->Brk_PTK6 activates Downstream_Substrates Downstream Substrates (e.g., STAT3, Paxillin) Brk_PTK6->Downstream_Substrates phosphorylates Gene_Expression Gene Expression Downstream_Substrates->Gene_Expression regulate This compound This compound This compound->Brk_PTK6 inhibits Cellular_Responses Cell Proliferation, Migration, Survival Gene_Expression->Cellular_Responses Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & In Vitro Validation cluster_preclinical Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination for Hits Hit_Identification->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Proliferation Cell Proliferation Assays (GI50 Determination) Selectivity_Profiling->Cell_Proliferation Target_Engagement Cellular Target Engagement Assays (e.g., Western Blot for p-Substrate) Cell_Proliferation->Target_Engagement In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo_Efficacy Tox_Studies Toxicology & PK/PD Studies In_Vivo_Efficacy->Tox_Studies

References

Tilfrinib's Disruption of Key Oncogenic Signaling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the downstream signaling pathways affected by Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk/PTK6). This document provides a thorough examination of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades involved.

This compound has emerged as a significant molecule in cancer research due to its high selectivity for Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of various cancers, particularly breast cancer. This guide synthesizes the current understanding of how this compound's inhibition of Brk/PTK6 translates into cellular effects, offering a valuable resource for those engaged in oncology drug discovery and development.

Core Target and Anti-Proliferative Activity

This compound is a highly potent and selective inhibitor of Brk/PTK6 with an IC50 of 3.15 nM.[1] Its inhibitory activity translates to significant anti-proliferative effects across a range of breast cancer cell lines.

Cell LineGI50 (µM)
MCF70.99
HS-578/T1.02
BT-5491.58
Data sourced from MedchemExpress.[1]

Downstream Signaling Pathways Modulated by this compound

The inhibition of Brk/PTK6 by this compound leads to the modulation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and metastasis.

STAT3 Signaling

Brk/PTK6 is a known activator of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation and survival. By inhibiting Brk/PTK6, this compound is anticipated to decrease the phosphorylation of STAT3, thereby inhibiting its transcriptional activity.

PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a crucial pathway for cell survival and growth. Brk/PTK6 has been shown to contribute to the activation of this pathway. This compound's mechanism of action includes the attenuation of PI3K/Akt signaling, which can lead to decreased cell viability and induction of apoptosis.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 subfamilies, is another key regulator of cell proliferation and differentiation. Brk/PTK6 can modulate MAPK signaling, and its inhibition by this compound is expected to lead to a reduction in the phosphorylation of key MAPK components like ERK.

The interconnected nature of these pathways is visualized in the following diagram:

Tilfrinib_Signaling_Pathways cluster_inhibition cluster_outcome This compound This compound Brk_PTK6 Brk/PTK6 This compound->Brk_PTK6 inhibits STAT3 STAT3 Brk_PTK6->STAT3 PI3K PI3K Brk_PTK6->PI3K MAPK MAPK (ERK) Brk_PTK6->MAPK pSTAT3 p-STAT3 (Inactive) STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation Survival Metastasis pSTAT3->Proliferation Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Phosphorylation pAkt->Proliferation pMAPK p-MAPK (Inactive) MAPK->pMAPK Phosphorylation pMAPK->Proliferation Inhibition Inhibition Tilfrinib_Gene_Expression cluster_inhibition cluster_transcription cluster_genes This compound This compound Brk_PTK6 Brk/PTK6 This compound->Brk_PTK6 inhibits ETV4 ETV4 Brk_PTK6->ETV4 activates CXCL1_CXCL8 CXCL1 / CXCL8 (Inflammation) ETV4->CXCL1_CXCL8 induces expression VEGFA_MMP9 VEGFA / MMP9 (Angiogenesis, Metastasis) ETV4->VEGFA_MMP9 induces expression Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->Prepare_Reagents Dispense Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense Incubate Incubate at 30°C Dispense->Incubate Add_Detection Add ADP-Glo Detection Reagent Incubate->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Tilfrinib: A Deep Dive into its Inhibition of Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism of action of Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This compound has demonstrated significant anti-proliferative activity across various cancer cell lines, positioning it as a promising candidate for targeted cancer therapy. This document provides a comprehensive overview of its core mechanism, supporting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively targeting and inhibiting the enzymatic activity of Brk/PTK6, a non-receptor tyrosine kinase.[1][2] PTK6 is implicated in the pathogenesis of several cancers, including breast and prostate cancer, where it modulates various signaling pathways involved in cell growth, proliferation, and survival.[3] By binding to the kinase domain of Brk/PTK6, this compound blocks the phosphorylation of its downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation.

The inhibition of PTK6 by this compound has been shown to reduce the expression of key downstream effectors. For instance, in UM-UC-3 bladder cancer cells, this compound treatment leads to a decrease in the ETV4-induced expression of CXCL1 and CXCL8. Furthermore, it has been observed to reduce the expression of VEGFA and MMP9 in tumor-associated neutrophils (TANs), suggesting a potential role in modulating the tumor microenvironment.[4]

Quantitative Data on Anti-Proliferative Activity

This compound has demonstrated potent and selective inhibitory activity against Brk/PTK6 and significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data available.

Parameter Value Target Reference
IC503.15 nMBrk/PTK6[1][2][4]

Table 1: In Vitro Inhibitory Activity of this compound

Cell Line Cancer Type GI50 Reference
MCF7Breast Cancer0.99 µM[4]
HS-578/TBreast Cancer1.02 µM[4]
BT-549Breast Cancer1.58 µM[4]

Table 2: Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines

Signaling Pathway Inhibition

This compound's primary mechanism involves the disruption of the Brk/PTK6 signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

Tilfrinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds Brk_PTK6 Brk/PTK6 RTK->Brk_PTK6 activates Downstream_Substrates Downstream Substrates Brk_PTK6->Downstream_Substrates phosphorylates ETV4 ETV4 Downstream_Substrates->ETV4 activates This compound This compound This compound->Brk_PTK6 inhibits Gene_Expression Gene Expression (CXCL1, CXCL8, VEGFA, MMP9) ETV4->Gene_Expression regulates

Caption: this compound inhibits Brk/PTK6, blocking downstream signaling to ETV4 and target gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Brk/PTK6.

Materials:

  • Recombinant human Brk/PTK6 enzyme

  • Suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • This compound (various concentrations)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.

  • In a 384-well plate, add the Brk/PTK6 enzyme, the peptide substrate, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (GI50 Determination)

Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, HS-578/T, BT-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (various concentrations)

  • Sulforhodamine B (SRB) assay kit (or similar cell viability reagent like MTS or resazurin)

  • 96-well plates

  • Plate reader capable of absorbance or fluorescence detection

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

  • Incubate the plates for 72 hours (or a suitable time for the cell line).

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with SRB dye.

  • Wash away the unbound dye and solubilize the bound dye with Tris base.

  • Measure the absorbance at 510 nm using a plate reader.

  • The GI50 value is calculated by plotting the percentage of cell growth against the logarithm of the this compound concentration.

Cell_Proliferation_Assay Seed_Cells 1. Seed cells in 96-well plate Adhere 2. Allow cells to adhere overnight Seed_Cells->Adhere Treat 3. Treat with this compound (serial dilutions) Adhere->Treat Incubate 4. Incubate for 72 hours Treat->Incubate Fix_Stain 5. Fix and stain cells (e.g., SRB assay) Incubate->Fix_Stain Measure 6. Measure absorbance/ fluorescence Fix_Stain->Measure Calculate 7. Calculate GI50 value Measure->Calculate

References

An In-depth Technical Guide to the Discovery and Synthesis of Tamnorzatinib (ONO-7475)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Tilfrinib" revealed ambiguity with another compound. This guide focuses on Tamnorzatinib (ONO-7475) , a potent AXL/MER inhibitor developed by Ono Pharmaceutical Co., Ltd., for which a substantial body of public data is available. "this compound," a distinct molecule, is a selective inhibitor of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6).

Introduction and Discovery

Tamnorzatinib (formerly ONO-7475) is an orally active, small molecule dual inhibitor of the AXL and MER receptor tyrosine kinases (RTKs)[1]. These kinases are members of the TAM (Tyro3, AXL, MER) family, which play crucial roles in various cellular processes, including proliferation, survival, migration, and immune regulation. Aberrant activation of AXL and MER signaling has been implicated in the progression of various cancers and the development of therapeutic resistance[2][3].

Developed by Ono Pharmaceutical, Tamnorzatinib emerged from research efforts to identify potent and selective inhibitors of the AXL/MER signaling axis as a novel therapeutic strategy in oncology[1][4]. The compound has been investigated in preclinical models and early-phase clinical trials for its potential in treating solid tumors and acute myeloid leukemia (AML)[5][6].

Chemical Synthesis

While a detailed, step-by-step protocol for the synthesis of Tamnorzatinib is not extensively detailed in publicly available literature, the chemical structure is known: N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide. The synthesis would likely involve a multi-step process culminating in the formation of the final amide bond. A general workflow for the synthesis of similar complex molecules is depicted below.

cluster_synthesis Conceptual Synthesis Workflow A Starting Material 1 (Quinoline derivative) C Intermediate 1 (Ether Linkage) A->C Etherification B Starting Material 2 (Aminopyridine derivative) B->C E Final Amide Coupling C->E D Starting Material 3 (Hexahydroquinoline carboxamide precursor) D->E Amidation F Tamnorzatinib (ONO-7475) E->F

A conceptual workflow for the synthesis of Tamnorzatinib (ONO-7475).

Mechanism of Action and Signaling Pathways

Tamnorzatinib exerts its anti-cancer effects by potently and selectively inhibiting the AXL and MER receptor tyrosine kinases[7][8].

The AXL/MER Signaling Axis

AXL and MER are activated by their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S[8]. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cancer cell survival, proliferation, migration, and invasion. Key downstream pathways activated by AXL and MER include:

  • PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.

  • RAS/RAF/MEK/ERK Pathway: Drives cell proliferation and differentiation.

  • JAK/STAT Pathway: Involved in cell growth, survival, and immune response.

  • NF-κB Pathway: Regulates inflammation, immunity, and cell survival.

The activation of these pathways contributes to an aggressive tumor phenotype and resistance to conventional therapies[3][9].

cluster_pathway AXL/MER Signaling Pathway Gas6 Gas6 / Protein S AXL_MER AXL / MER Gas6->AXL_MER Activation PI3K PI3K AXL_MER->PI3K RAS RAS AXL_MER->RAS JAK JAK AXL_MER->JAK NFkB NF-κB AXL_MER->NFkB Tamnorzatinib Tamnorzatinib (ONO-7475) Tamnorzatinib->AXL_MER Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT STAT JAK->STAT STAT->Survival NFkB->Survival Resistance Drug Resistance NFkB->Resistance cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with Tamnorzatinib (various concentrations) B->C D Incubate (72h) C->D E Add MTT reagent D->E F Incubate (3-4h) E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H

References

The Impact of Tilfrinib on Brk Kinase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effect of Tilfrinib on Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This compound has emerged as a potent and highly selective inhibitor of Brk, a non-receptor tyrosine kinase implicated in the progression of various cancers, most notably breast cancer. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing Brk kinase activity in the presence of this compound, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Inhibitory Potency

This compound demonstrates significant and specific inhibition of Brk kinase activity. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range, indicating a high-affinity interaction between the compound and the kinase.

CompoundTarget KinaseIC50 (nM)SelectivityReference
This compoundBrk (PTK6)3.15>1000-fold vs. other kinases[1][2][3][4][5]

Table 1: Inhibitory Activity of this compound against Brk Kinase. The data clearly indicates that this compound is a potent inhibitor of Brk. Its high selectivity suggests a favorable therapeutic window with potentially reduced off-target effects.

Brk Kinase Signaling Pathway

Brk is a non-receptor tyrosine kinase that plays a crucial role in intracellular signaling cascades downstream of growth factor receptors, such as the ErbB family.[6] Its activation leads to the phosphorylation of a variety of downstream substrates, influencing cellular processes like proliferation, survival, and migration.[6][7] Key substrates include Signal Transducers and Activators of Transcription (STATs), such as STAT3 and STAT5, the RNA-binding protein Sam68, and the focal adhesion-associated protein paxillin.[6] The signaling cascade initiated by Brk is a significant contributor to the malignant phenotype of certain cancer cells.[8][9]

Brk_Signaling_Pathway ErbB ErbB Receptors (e.g., EGFR, HER2) Brk Brk (PTK6) ErbB->Brk Activates STAT3 STAT3 Brk->STAT3 Phosphorylates STAT5 STAT5 Brk->STAT5 Phosphorylates Paxillin Paxillin Brk->Paxillin Phosphorylates Sam68 Sam68 Brk->Sam68 Phosphorylates GeneTranscription Gene Transcription STAT3->GeneTranscription STAT5->GeneTranscription Migration Cell Migration Paxillin->Migration RNA_Binding RNA Binding Activity Sam68->RNA_Binding Proliferation Cell Proliferation Survival Cell Survival GeneTranscription->Proliferation GeneTranscription->Survival This compound This compound This compound->Brk Inhibits

Caption: Brk Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of this compound's inhibitory effect on Brk kinase activity can be achieved through various in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Brk Kinase Activity Assay (IC50 Determination)

This protocol is based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Brk enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the Brk enzyme, and the kinase substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO (for the control) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Brk, Substrate, ATP, this compound) Start->Prepare_Reagents Dispense_Reactants Dispense Brk, Substrate, and this compound into 96-well plate Prepare_Reagents->Dispense_Reactants Initiate_Reaction Initiate Reaction with ATP Dispense_Reactants->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Incubate_2 Incubate at RT Stop_Reaction->Incubate_2 Develop_Signal Develop Luminescent Signal (Kinase Detection Reagent) Incubate_2->Develop_Signal Incubate_3 Incubate at RT Develop_Signal->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data & Calculate IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for an in vitro Brk kinase activity assay.

Cell-Based Assay for Brk Activity

This protocol describes the assessment of this compound's effect on Brk activity within a cellular context by measuring the phosphorylation of a downstream substrate via Western Blot.

Materials:

  • Breast cancer cell line overexpressing Brk (e.g., T-47D, BT-20)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-Brk)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-STAT3) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell_Based_Assay_Workflow Start Start Culture_Cells Culture Brk-expressing cells Start->Culture_Cells Treat_Cells Treat cells with this compound Culture_Cells->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-pSTAT3) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

Caption: Workflow for a cell-based assay to measure Brk kinase inhibition.

Conclusion

This compound is a potent and selective inhibitor of Brk kinase, a key player in cancer cell signaling. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other potential Brk inhibitors. The detailed protocols for both in vitro and cell-based assays, coupled with an understanding of the Brk signaling pathway, will be invaluable to researchers in the fields of oncology and drug discovery. The high selectivity of this compound for Brk over other kinases underscores its potential as a targeted therapeutic agent.

References

The Therapeutic Potential of Tilfrinib in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilfrinib (also known as Compound 4f) is a potent and selective small molecule inhibitor of Breast Tumor Kinase (Brk), also identified as Protein Tyrosine Kinase 6 (PTK6). This technical guide provides an in-depth overview of the current preclinical data on this compound, detailing its mechanism of action, anti-proliferative and chemosensitizing effects, and the underlying signaling pathways. While clinical trial data for this compound is not yet publicly available, the existing preclinical evidence strongly supports its continued investigation as a potential therapeutic agent in oncology, particularly in combination with standard-of-care chemotherapies. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated molecular pathways to facilitate further research and development.

Introduction

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is associated with poorer patient outcomes.[1] PTK6 is implicated in various cellular processes that contribute to cancer progression, including proliferation, survival, migration, and resistance to therapy.[2][3] Its role in mediating advanced cancer phenotypes makes it an attractive target for therapeutic intervention.[4][5]

This compound has emerged as a potent and highly selective inhibitor of PTK6.[2] This guide will explore the therapeutic potential of this compound by examining its preclinical efficacy, detailing the experimental methodologies used for its evaluation, and visualizing its impact on key oncogenic signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Anti-Proliferative Activity of this compound

ParameterValueCell Line(s)Reference
IC50 (Brk/PTK6) 3.15 nM-[2]
GI50 0.99 µMMCF7 (Breast Cancer)[6]
1.02 µMHS-578/T (Breast Cancer)[6]
1.58 µMBT-549 (Breast Cancer)[6]

Table 2: Chemosensitization Effect of this compound in Triple-Negative Breast Cancer (TNBC) Cells

Chemotherapeutic AgentCell LineEffect of this compound CombinationReference
Doxorubicin MDA-MB-231, MDA-MB-436Increased sensitivity[1]
Paclitaxel MDA-MB-231, MDA-MB-436Increased sensitivity[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of PTK6 kinase activity. PTK6 is a key signaling node that integrates signals from various growth factor receptors and cellular stress pathways to promote cancer cell proliferation, survival, and metastasis.

The Brk/PTK6 Signaling Pathway

PTK6 is activated downstream of multiple growth factor receptors and plays a crucial role in activating several oncogenic signaling cascades.[6] Key downstream effectors include STAT3, STAT5B, RhoA, and the Aryl Hydrocarbon Receptor (AhR).[5][7]

Brk_PTK6_Signaling GF Growth Factors (EGF, HGF etc.) GFR Growth Factor Receptors (EGFR, MET etc.) GF->GFR PTK6 Brk/PTK6 GFR->PTK6 Stress Cellular Stress (Hypoxia) HIF_GR HIF/GR Complex Stress->HIF_GR HIF_GR->PTK6 Upregulation STATs STAT3 / STAT5B PTK6->STATs RhoA RhoA Activation PTK6->RhoA AhR AhR Signaling PTK6->AhR This compound This compound This compound->PTK6 Inhibition Proliferation Cell Proliferation STATs->Proliferation Survival Survival STATs->Survival Migration Migration & Invasion RhoA->Migration AhR->Migration

Figure 1: Simplified Brk/PTK6 signaling pathway and the inhibitory action of this compound.
Modulation of ETV4-Mediated Signaling

Preclinical data indicates that this compound can inhibit the PTK6-mediated expression of genes induced by the transcription factor ETV4. ETV4 is known to promote tumor-associated neutrophil recruitment, lymphangiogenesis, and lymphatic metastasis. It has also been shown to promote cancer cell stemness by activating glycolysis and CXCR4-mediated Sonic Hedgehog (SHH) signaling.[6][8]

Tilfrinib_ETV4_Pathway PTK6 Brk/PTK6 ETV4 ETV4 PTK6->ETV4 Activates This compound This compound This compound->PTK6 Inhibition Gene_Expression Gene Expression ETV4->Gene_Expression CXCL1 CXCL1 Gene_Expression->CXCL1 CXCL8 CXCL8 Gene_Expression->CXCL8 VEGFA VEGFA Gene_Expression->VEGFA MMP9 MMP9 Gene_Expression->MMP9 Tumor_Progression Tumor Progression (Metastasis, Angiogenesis) CXCL1->Tumor_Progression CXCL8->Tumor_Progression VEGFA->Tumor_Progression MMP9->Tumor_Progression

Figure 2: this compound's inhibitory effect on the PTK6/ETV4 signaling axis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Brk/PTK6 Kinase Inhibition Assay (IC50 Determination)

This protocol is based on a generic kinase assay kit designed to measure Brk/PTK6 activity.[7][9]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - 1x Kinase Buffer - ATP Solution - PTK Substrate Start->Prepare_Reagents Add_Master_Mix Add Master Mix to 96-well plate Prepare_Reagents->Add_Master_Mix Add_this compound Add serial dilutions of this compound Add_Master_Mix->Add_this compound Add_Enzyme Add diluted Brk/PTK6 Kinase Add_this compound->Add_Enzyme Incubate_Reaction Incubate at 30°C for 45 minutes Add_Enzyme->Incubate_Reaction Add_Detection_Reagent Add ADP-Glo™ Reagent (Incubate 45 min) Incubate_Reaction->Add_Detection_Reagent Add_Kinase_Detection Add Kinase Detection Reagent (Incubate 45 min) Add_Detection_Reagent->Add_Kinase_Detection Read_Luminescence Read Luminescence Add_Kinase_Detection->Read_Luminescence End End Read_Luminescence->End

Figure 3: Workflow for a typical Brk/PTK6 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer, a solution of ATP, and a solution of a generic tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1).[9]

  • Master Mix: Create a master mix containing the kinase buffer, ATP, and substrate.

  • Plate Setup: Add the master mix to the wells of a 96-well plate. Add serially diluted this compound to the test wells and a diluent solution to the control wells.

  • Enzyme Addition: Thaw and dilute the recombinant Brk/PTK6 enzyme in 1x Kinase Assay Buffer.

  • Initiate Reaction: Add the diluted enzyme to the wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP. After a further incubation, add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (GI50) Assay

This protocol describes a general method for determining the 50% growth inhibition (GI50) concentration using a colorimetric assay such as the MTT assay.[10][11]

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at an optimized density. Allow the cells to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. The GI50 value is determined by plotting the percentage of growth inhibition against the drug concentration.[10]

In Vivo Studies

A study utilizing a triple-negative breast cancer xenograft model demonstrated that while both kinase-inactive and wild-type Brk promoted tumor growth, the inhibition of Brk's kinase activity with this compound (Compound 4f) led to a significant sensitization of the tumor cells to standard chemotherapeutic agents like doxorubicin and paclitaxel.[1] This suggests that while this compound monotherapy may not be sufficient to halt tumor growth in vivo, its true therapeutic potential may lie in combination therapies.[1]

Clinical Development

As of the date of this document, there is no publicly available information regarding clinical trials of this compound. The compound appears to be in the preclinical stage of development.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of Brk/PTK6 with demonstrated anti-proliferative activity in breast cancer cell lines. The preclinical data strongly suggests a significant therapeutic potential for this compound, not as a standalone agent, but as a chemosensitizer in combination with standard-of-care cytotoxic agents in cancers where Brk/PTK6 is overexpressed, such as triple-negative breast cancer.

Future research should focus on:

  • In-depth in vivo studies to determine the optimal dosing and scheduling of this compound in combination with various chemotherapeutic agents.

  • Identification of predictive biomarkers for this compound sensitivity beyond Brk/PTK6 overexpression.

  • Exploration of this compound's efficacy in other cancer types where Brk/PTK6 signaling is implicated, such as colorectal cancer.[5]

  • Initiation of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in cancer patients.

The continued investigation of this compound is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical benefits for patients.

References

An In-Depth Technical Guide to the Structural Biology of Tilfrinib Binding to PTK6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in the progression of various cancers, including breast, ovarian, and prostate cancer. Its role in oncogenic signaling pathways has made it an attractive target for therapeutic intervention. Tilfrinib (formerly known as compound 4f) has emerged as a potent and selective inhibitor of PTK6. This technical guide provides a comprehensive overview of the structural biology governing the interaction between this compound and PTK6, intended for researchers, scientists, and drug development professionals. We delve into the quantitative binding data, detailed experimental methodologies for assessing this interaction, and the structural basis for this compound's inhibitory activity. Furthermore, we visualize the key signaling pathways and experimental workflows to provide a clear and concise understanding of the PTK6-Tilfrinib system.

Introduction to PTK6 and this compound

PTK6 is a 451-amino acid protein characterized by an N-terminal SH3 domain, an SH2 domain, and a C-terminal kinase (SH1) domain.[1] It functions downstream of several receptor tyrosine kinases, including ERBB2 (HER2) and MET, and plays a crucial role in activating key oncogenic signaling pathways involving STAT3, MAPK, RhoA, and AhR.[1] The overexpression of PTK6 in a high percentage of breast cancers, for instance, correlates with a poorer prognosis, highlighting its significance as a therapeutic target.

This compound is a 4-anilino α-carboline derivative that has demonstrated potent and selective inhibition of PTK6. Its discovery has paved the way for further investigation into the therapeutic potential of targeting PTK6 in various malignancies. Understanding the precise molecular interactions that govern this compound's binding to PTK6 is paramount for the rational design of next-generation inhibitors with improved efficacy and selectivity.

Quantitative Analysis of this compound-PTK6 Binding

The interaction between this compound and PTK6 has been quantified primarily through in vitro kinase assays, which measure the inhibitor's ability to block the catalytic activity of the enzyme. The most commonly reported metric is the half-maximal inhibitory concentration (IC50).

Inhibitor Target Kinase IC50 (nM) Assay Type Reference
This compound (compound 4f)PTK6 (Brk)3.15In vitro kinase assayMahmoud et al., 2014

Table 1: In vitro inhibitory activity of this compound against PTK6.

In addition to its high potency, this compound has been shown to exhibit over 1000-fold selectivity for PTK6 over a panel of other kinases, underscoring its potential as a targeted therapeutic agent.[2]

Structural Basis of Inhibitor Binding to PTK6

While a co-crystal structure of this compound specifically bound to PTK6 is not publicly available, the crystal structures of PTK6 in its apo form and in complex with other small molecule inhibitors provide invaluable insights into the architecture of the ATP-binding pocket and the likely binding mode of this compound.

The kinase domain of PTK6 adopts a canonical two-lobed structure. The ATP-binding site is located in the cleft between the N- and C-lobes. Key residues in the hinge region, the DFG motif, and the activation loop play critical roles in inhibitor binding and the regulation of kinase activity.

Analysis of PTK6 co-crystal structures with Type I and Type II inhibitors reveals the conformational flexibility of the kinase domain.[3][4] Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors stabilize the inactive "DFG-out" conformation. Given the 4-anilino-α-carboline scaffold of this compound, it is likely to bind in the ATP pocket, forming hydrogen bonds with the hinge region backbone and making key interactions with residues such as the gatekeeper methionine. The anilino moiety is expected to occupy the hydrophobic pocket adjacent to the hinge.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-PTK6 binding.

Recombinant PTK6 Expression and Purification

A generic protocol for the expression and purification of the PTK6 kinase domain for structural and biochemical studies is outlined below. This protocol is based on established methods for recombinant protein production in E. coli.

Workflow for Recombinant PTK6 Production

G cluster_expression Expression cluster_purification Purification exp_clone Cloning of PTK6 Kinase Domain into Expression Vector exp_transform Transformation into E. coli Expression Strain exp_clone->exp_transform exp_culture Large-Scale Culture and Induction exp_transform->exp_culture exp_harvest Cell Harvesting exp_culture->exp_harvest pur_lysis Cell Lysis exp_harvest->pur_lysis pur_clarify Clarification of Lysate pur_lysis->pur_clarify pur_affinity Affinity Chromatography (e.g., Ni-NTA) pur_clarify->pur_affinity pur_cleavage Tag Cleavage (optional) pur_affinity->pur_cleavage pur_sec Size-Exclusion Chromatography pur_cleavage->pur_sec

Caption: Workflow for recombinant PTK6 expression and purification.

  • Cloning: The human PTK6 kinase domain (amino acids ~191-445) is amplified by PCR and cloned into a suitable bacterial expression vector, often containing an N-terminal His6-tag for affinity purification.

  • Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer.

    • Cell lysis is performed by sonication or high-pressure homogenization.

    • The lysate is clarified by centrifugation to remove cell debris.

    • The supernatant is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA).

    • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • The His-tagged PTK6 is eluted with a buffer containing a high concentration of imidazole.

    • (Optional) The affinity tag is cleaved using a specific protease (e.g., TEV protease).

    • A final polishing step is performed using size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

In Vitro Kinase Assay for IC50 Determination

The following protocol describes a general method for determining the IC50 of an inhibitor against PTK6, based on common kinase assay principles.

Workflow for In Vitro Kinase Assay

G prep Prepare Assay Components: - Recombinant PTK6 - Substrate (e.g., Poly-Glu-Tyr) - ATP - this compound dilutions reaction Incubate PTK6, Substrate, and this compound prep->reaction initiate Initiate Reaction with ATP reaction->initiate stop Stop Reaction initiate->stop detect Detect Phosphorylation (e.g., ELISA, Luminescence) stop->detect analyze Analyze Data and Calculate IC50 detect->analyze

Caption: General workflow for an in vitro PTK6 kinase assay.

  • Reagents: Recombinant PTK6, a suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1), ATP, and serial dilutions of this compound are prepared in an appropriate kinase assay buffer.

  • Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a 96- or 384-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA to chelate Mg2+, which is required for kinase activity.

  • Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA using a phosphotyrosine-specific antibody or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Protein Crystallization and Structure Determination

The following is a generalized protocol for the crystallization of the PTK6 kinase domain, based on the successful crystallization of PTK6 with other inhibitors.[3]

Workflow for PTK6 Crystallization

G prep Prepare Purified PTK6 and this compound Solution screen High-Throughput Crystallization Screening prep->screen optimize Optimize Initial Crystal Hits screen->optimize harvest Harvest and Cryo-protect Crystals optimize->harvest diffract X-ray Diffraction Data Collection harvest->diffract solve Structure Solution and Refinement diffract->solve

Caption: Workflow for PTK6 crystallization and structure determination.

  • Protein Preparation: Highly pure and concentrated PTK6 kinase domain is prepared as described in section 4.1.

  • Complex Formation: The protein is incubated with a molar excess of this compound.

  • Crystallization Screening: The PTK6-Tilfrinib complex is screened against a wide range of crystallization conditions using vapor diffusion (sitting or hanging drop) or microbatch methods. A reported successful crystallization condition for a PTK6-inhibitor complex is 1.25 M NaH2PO4, 0.9 M K2HPO4, 0.2 M LiSO4, pH 5.5.[3]

  • Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.

  • Data Collection: Crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The crystal structure is solved using molecular replacement, and the model is refined against the diffraction data.

PTK6 Signaling Pathways

PTK6 is a key node in several signaling pathways that are frequently dysregulated in cancer. Understanding these pathways provides context for the therapeutic rationale of PTK6 inhibition.

Upstream Activation of PTK6

PTK6 is activated by upstream receptor tyrosine kinases, placing it at a critical juncture in growth factor signaling.

G RTK Receptor Tyrosine Kinases (e.g., ERBB2, MET) PTK6 PTK6 RTK->PTK6 Activation

Caption: Upstream activation of PTK6 by receptor tyrosine kinases.

Downstream PTK6 Signaling

Activated PTK6 phosphorylates a variety of downstream substrates, leading to the activation of multiple signaling cascades that promote cell proliferation, survival, and migration.

G PTK6 PTK6 STAT3 STAT3 PTK6->STAT3 Phosphorylation MAPK MAPK Pathway PTK6->MAPK RhoA_AhR RhoA/AhR Signaling PTK6->RhoA_AhR Cell_Effects Cell Proliferation, Survival, and Migration STAT3->Cell_Effects MAPK->Cell_Effects RhoA_AhR->Cell_Effects

Caption: Key downstream signaling pathways regulated by PTK6.

Conclusion

This compound is a potent and selective inhibitor of PTK6 with significant potential for the treatment of cancers driven by aberrant PTK6 activity. This technical guide has provided a comprehensive overview of the structural and biochemical basis of its interaction with PTK6. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate this important therapeutic target. Future studies focused on obtaining a co-crystal structure of this compound with PTK6 will be instrumental in elucidating the precise binding mode and will undoubtedly facilitate the structure-based design of even more potent and selective next-generation inhibitors.

References

Methodological & Application

Application Notes and Protocols for Tilfrinib in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). With a half-maximal inhibitory concentration (IC50) of 3.15 nM for Brk, this compound presents a promising candidate for targeted therapy in breast cancer, where Brk is frequently overexpressed.[1][2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in breast cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Cell LineCancer SubtypeAssay TypeEndpointThis compound ConcentrationResultReference
MCF7Luminal ASulforhodamine B (SRB)GI50Not Specified0.99 µM[2]
HS-578/TTriple-NegativeSulforhodamine B (SRB)GI50Not Specified1.02 µM[2]
BT-549Triple-NegativeSulforhodamine B (SRB)GI50Not Specified1.58 µM[2]

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of Brk/PTK6, a non-receptor tyrosine kinase. Brk/PTK6 is implicated in several signaling pathways that drive cancer cell proliferation, survival, and migration. Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR, HER2), Brk/PTK6 phosphorylates a variety of downstream substrates. This leads to the activation of key oncogenic pathways including the Ras/Raf/MAPK cascade, the PI3K/Akt signaling axis, and the STAT3 pathway, all of which are crucial for breast cancer progression.

Tilfrinib_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors (EGF, Heregulin) HER2_EGFR HER2/EGFR Growth_Factors->HER2_EGFR Brk_PTK6 Brk/PTK6 HER2_EGFR->Brk_PTK6 PI3K_Akt PI3K/Akt Pathway Brk_PTK6->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Brk_PTK6->Ras_MAPK STAT3 STAT3 Pathway Brk_PTK6->STAT3 This compound This compound This compound->Brk_PTK6 Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival Ras_MAPK->Proliferation STAT3->Proliferation Migration Migration STAT3->Migration MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Treat with this compound (Incubate for 24-72h) A->B C 3. Add MTT Reagent (e.g., 50 µL of 1 mg/mL solution) B->C D 4. Incubate (37°C for 2-4h) C->D E 5. Solubilize Formazan (Add 150-200 µL DMSO) D->E F 6. Measure Absorbance (570 nm) E->F Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking (e.g., 5% BSA in TBST) C->D E 5. Primary Antibody Incubation (e.g., anti-p-STAT3, overnight at 4°C) D->E F 6. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) E->F G 7. Detection (Chemiluminescence) F->G

References

Application Notes and Protocols for Tilfrinib in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6), in various cell-based assays. The provided methodologies are designed to guide researchers in assessing the anti-proliferative, pro-apoptotic, and anti-migratory effects of this compound, as well as its direct impact on PTK6 kinase activity and cell cycle progression.

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that selectively targets the kinase activity of PTK6 with high potency (IC50 = 3.15 nM).[1][2][3] PTK6 is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, survival, and migration. Its overexpression and hyperactivity are associated with several cancers. This compound's inhibitory action on PTK6 can modulate downstream signaling pathways, leading to anti-tumor effects.

Tilfrinib_Signaling_Pathway This compound This compound PTK6 PTK6 (Brk) This compound->PTK6 Inhibits Downstream Downstream Effectors PTK6->Downstream Activates Apoptosis Apoptosis PTK6->Apoptosis Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

Caption: this compound inhibits PTK6, blocking downstream signaling and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound (GI50 values)

Cell LineCancer TypeGI50 (µM)Assay Method
MCF7Breast Cancer0.99Sulforhodamine B (SRB)
HS-578/TBreast Cancer1.02Not Specified
BT-549Breast Cancer1.58Not Specified
PC9Lung Adenocarcinoma~5 (IC50)CCK-8
NCI-H1975Lung Adenocarcinoma~10 (IC50)CCK-8

Data sourced from[1][4]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
Brk/PTK63.15

Data sourced from[1][2][3]

Experimental Protocols

Cell Proliferation and Viability Assays

Two common methods for assessing the effect of this compound on cell proliferation and viability are the Cell Counting Kit-8 (CCK-8) assay and the Sulforhodamine B (SRB) assay.

This colorimetric assay measures cell viability based on the bioreduction of WST-8 by cellular dehydrogenases.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.

CCK8_Workflow A Seed Cells (96-well plate) B Add this compound (various conc.) A->B C Incubate (24-72h) B->C D Add CCK-8 Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance (450 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the CCK-8 cell viability assay.

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 5, 10, 20 µM) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min, dark) E->F G Flow Cytometry Analysis F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

PTK6 Kinase Activity and Downstream Signaling (Western Blot)

Western blotting can be used to assess the phosphorylation status of PTK6 (autophosphorylation) and its downstream targets.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PTK6, total PTK6, and relevant downstream targets overnight at 4°C. Use β-actin or GAPDH as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro PTK6 Kinase Assay

This assay directly measures the inhibitory effect of this compound on PTK6 kinase activity.

Protocol (General):

  • Reaction Setup: In a microplate, combine recombinant human PTK6 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and a kinase buffer containing ATP and MgCl₂.

  • This compound Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as an ELISA-based format with a phospho-specific antibody or a radiometric assay measuring the incorporation of ³²P-ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining can be used to determine the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for investigating the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The potent and selective nature of this compound makes it a valuable tool for studying the role of PTK6 in cancer biology and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Determining the Optimal Concentration of Tilfrinib for the MCF7 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4][5] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of invasive breast cancers and is associated with poorer patient outcomes.[6][7] Its overexpression has been linked to increased cell proliferation, migration, and survival, making it a compelling target for therapeutic intervention in breast cancer.[4][6] The MCF7 cell line is a widely used in vitro model for luminal A breast cancer, expressing estrogen receptors and retaining many characteristics of differentiated mammary epithelium. This document provides detailed protocols to determine the optimal concentration of this compound for inhibiting proliferation and inducing cytotoxic effects in the MCF7 cell line.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity against its target and the MCF7 cell line. This data is crucial for designing experiments to determine the optimal working concentration.

ParameterTarget/Cell LineValueReference
IC50 Brk/PTK63.15 nM[1][2][3][4][5]
GI50 MCF7 Cells0.99 µM[3]

Note: The IC50 (half-maximal inhibitory concentration) reflects the potency of this compound against its direct molecular target, Brk/PTK6. The GI50 (half-maximal growth inhibition) indicates the concentration required to inhibit the proliferation of MCF7 cells by 50% and serves as a critical reference point for determining the optimal experimental concentration range.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of Brk/PTK6. Brk/PTK6 is implicated in the activation of several downstream signaling pathways that promote cancer cell proliferation, survival, and migration. In breast cancer cells, Brk/PTK6 has been shown to modulate the PI3K/Akt and MAPK signaling pathways.[6] Inhibition of Brk/PTK6 by this compound is expected to downregulate these pro-survival pathways, leading to decreased cell viability.

Tilfrinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR) Brk Brk/PTK6 Growth_Factor_Receptors->Brk Activation This compound This compound This compound->Brk Inhibition PI3K PI3K Brk->PI3K p38 p38 MAPK Brk->p38 RhoA RhoA Brk->RhoA Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation p38->Proliferation Migration Cell Migration RhoA->Migration

Figure 1: Proposed signaling pathway of this compound in MCF7 cells.

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal concentration of this compound in MCF7 cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture MCF7 Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Prep This compound Stock Solution Preparation Drug_Treatment Treat with this compound (Concentration Gradient) Drug_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation Incubate for 24, 48, 72 hours Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (SRB or MTT) Incubation->Viability_Assay Western_Blot Western Blot (Optional Confirmation) Incubation->Western_Blot Data_Analysis Data Analysis & GI50 Calculation Viability_Assay->Data_Analysis

References

Tilfrinib Treatment Protocol for In Vivo Mouse Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilfrinib, also known as compound 4f, is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also designated as Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4][5][6][7][8][9][10][11][12] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is associated with poorer patient outcomes.[3][4] Its involvement in critical cancer-promoting signaling pathways makes it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo use of this compound in mouse models, based on available preclinical data.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the kinase activity of PTK6/Brk.[1][2][3][4][5][6][7][8][9][10][11][12] PTK6 is a key downstream effector of several receptor tyrosine kinases (RTKs), including EGFR, HER2, and MET. Upon activation by these upstream signals, PTK6 phosphorylates a range of downstream substrates, thereby activating multiple oncogenic signaling cascades. Key pathways modulated by PTK6 include the STAT3, AKT, and MAPK (ERK) pathways, which are crucial for cell proliferation, survival, migration, and invasion. By inhibiting PTK6, this compound effectively downregulates these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

PTK6/Brk Signaling Pathway

PTK6_Signaling_Pathway cluster_upstream Upstream Activators cluster_ptk6 cluster_inhibitor cluster_downstream Downstream Effectors cluster_processes Cellular Processes EGFR EGFR PTK6 PTK6 (Brk) EGFR->PTK6 HER2 HER2 HER2->PTK6 MET MET MET->PTK6 IGF1R IGF-1R IGF1R->PTK6 STAT3 STAT3 PTK6->STAT3 AKT AKT PTK6->AKT ERK MAPK (ERK) PTK6->ERK p38_MAPK p38 MAPK PTK6->p38_MAPK This compound This compound This compound->PTK6 Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion AKT->Proliferation AKT->Survival AKT->Migration AKT->Invasion ERK->Proliferation ERK->Survival ERK->Migration ERK->Invasion p38_MAPK->Proliferation p38_MAPK->Survival p38_MAPK->Migration p38_MAPK->Invasion

Caption: PTK6/Brk signaling cascade and the inhibitory action of this compound.

In Vivo Treatment Protocol for Mouse Models

While specific in vivo monotherapy data for this compound is limited in publicly available literature, a general protocol can be established based on its known properties and standard practices for similar tyrosine kinase inhibitors. The following protocol is a recommended starting point for efficacy studies in xenograft mouse models.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cell_culture Tumor Cell Culture (e.g., MDA-MB-231, MCF7) inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. This compound) randomization->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition, etc.) endpoint->analysis

Caption: General experimental workflow for an in vivo efficacy study.

Materials and Reagents
  • This compound (Compound 4f)

  • Vehicle components:

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Cancer cell lines (e.g., MDA-MB-231, MCF7 for breast cancer; UM-UC-3 for bladder cancer)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Standard cell culture and animal handling equipment

Protocol for this compound Formulation and Administration

1. This compound Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

2. Working Solution Preparation (prepare fresh daily):

  • A recommended vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • To prepare 1 mL of the working solution, add the components sequentially:

    • Start with the required volume of this compound stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline and mix until a clear solution is formed.

  • The final concentration of the working solution should be calculated based on the desired dosage and the average weight of the mice.

3. Animal Model and Tumor Implantation:

  • For a breast cancer model, implant human breast cancer cells (e.g., 1 x 10^6 to 5 x 10^6 MDA-MB-231 or MCF7 cells) subcutaneously or into the mammary fat pad of female immunocompromised mice.

  • For a bladder cancer model, orthotopic implantation of human bladder cancer cells (e.g., UM-UC-3) into the bladder wall is recommended to mimic the tumor microenvironment.

  • Monitor tumor growth regularly using calipers.

4. Treatment Schedule:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control (vehicle only) and treatment groups.

  • Based on protocols for other tyrosine kinase inhibitors, a starting dosage for this compound could be in the range of 25-50 mg/kg, administered daily via oral gavage.

  • The treatment should continue for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.

  • Monitor tumor volume and body weight 2-3 times per week.

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of this compound. In vivo efficacy data is not yet available in the public domain.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeGI₅₀ (µM)
MCF7Breast Cancer0.99[3]
HS-578/TBreast Cancer1.02[3]
BT-549Breast Cancer1.58[3]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)
Brk/PTK63.15[3]

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • After a specified incubation period (e.g., 72 hours), add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value.

2. Western Blot Analysis for Target Modulation:

  • Treat cancer cells with this compound or vehicle for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of PTK6 downstream targets (e.g., p-STAT3, STAT3, p-AKT, AKT).

  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • This analysis will confirm the on-target effect of this compound by assessing the inhibition of downstream signaling.

3. Tumor Growth Inhibition (TGI) Study in Xenograft Models:

  • Follow the in vivo treatment protocol outlined above.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound is a promising targeted therapy for cancers that overexpress PTK6/Brk. The protocols and application notes provided here offer a framework for conducting preclinical in vivo studies to evaluate its efficacy. Further studies are warranted to establish optimal dosing and treatment schedules and to explore its potential in combination with other anti-cancer agents.

References

Application Notes and Protocols for Tilfrinib Administration in Xenograft Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), a non-receptor tyrosine kinase implicated in the progression of breast cancer.[1][2][3] Overexpressed in a significant percentage of breast tumors, Brk/PTK6 is a compelling target for therapeutic intervention.[4][5] These application notes provide a comprehensive overview of the conceptual framework and generalized protocols for evaluating the efficacy of this compound in preclinical xenograft models of breast cancer. While specific in vivo data for this compound in breast cancer xenograft models is not available in the public domain, this document outlines the established methodologies for such studies based on the known mechanism of Brk/PTK6 and standard practices in preclinical oncology research.

Introduction

Breast Tumor Kinase (Brk/PTK6) is a key signaling node in breast cancer, downstream of major receptor tyrosine kinases such as EGFR and HER2.[6][7] Its activation contributes to increased cell proliferation, migration, and survival.[4][8][9] this compound has been identified as a highly selective inhibitor of Brk/PTK6 with an IC50 of 3.15 nM, demonstrating anti-proliferative effects in various breast cancer cell lines in vitro.[2] Preclinical evaluation in xenograft models is a critical step in the development of targeted therapies like this compound to assess in vivo efficacy, establish pharmacokinetic and pharmacodynamic relationships, and identify potential biomarkers of response.

Brk/PTK6 Signaling Pathway

The signaling cascade initiated by Brk/PTK6 is complex and involves the activation of several downstream pathways crucial for cancer progression. Understanding this pathway is essential for interpreting the effects of this compound.

Brk_PTK6_Signaling_Pathway RTKs Growth Factor Receptors (EGFR, HER2, etc.) Brk Brk/PTK6 RTKs->Brk Activates STAT3 STAT3 Brk->STAT3 Phosphorylates & Activates MAPK MAPK Pathway (ERK) Brk->MAPK Activates p38 p38 MAPK Brk->p38 Activates PI3K_Akt PI3K/Akt Pathway Brk->PI3K_Akt Activates This compound This compound This compound->Brk Inhibits Proliferation Cell Proliferation STAT3->Proliferation Migration Cell Migration & Invasion STAT3->Migration MAPK->Proliferation Survival Cell Survival MAPK->Survival p38->Migration PI3K_Akt->Survival

Caption: Brk/PTK6 Signaling Cascade in Breast Cancer.

Experimental Protocols

The following protocols are generalized templates for conducting a breast cancer xenograft study to evaluate a Brk/PTK6 inhibitor like this compound. These should be adapted based on the specific breast cancer cell line, animal model, and formulation of the therapeutic agent.

Cell Culture
  • Cell Line Selection: Choose a human breast cancer cell line with documented high expression of Brk/PTK6 (e.g., MDA-MB-231, T47D).

  • Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability: Routinely check cell viability using methods like Trypan Blue exclusion. Ensure viability is >95% before implantation.

Animal Model
  • Animal Strain: Use immunodeficient mice, such as NOD/SCID or athymic nude mice (nu/nu), to prevent rejection of human tumor xenografts.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Housing: House mice in sterile conditions with ad libitum access to food and water.

Xenograft Implantation
  • Cell Preparation: Harvest cultured breast cancer cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a sterile, serum-free medium or Matrigel solution at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

Xenograft_Workflow CellCulture Breast Cancer Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment This compound Administration TumorGrowth->Treatment Endpoint Endpoint Analysis TumorGrowth->Endpoint Treatment->TumorGrowth

Caption: Experimental Workflow for a Xenograft Study.
This compound Administration (Hypothetical Protocol)

Note: The following is a hypothetical protocol as no specific in vivo administration data for this compound in breast cancer xenografts is publicly available. A formulation and dose-finding study would be a prerequisite for a definitive protocol.

  • Formulation: Based on its solubility, this compound could potentially be formulated in a vehicle such as DMSO and further diluted in a solution like saline or polyethylene glycol (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • Dose Levels: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). Hypothetical dose levels could range from 10 mg/kg to 100 mg/kg.

    • Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for small molecule inhibitors.

    • Frequency: Daily administration is a typical starting point for kinase inhibitors.

  • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

Monitoring and Endpoint Analysis
  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Endpoint Criteria: Euthanize animals when tumors reach a predetermined size (e.g., >1500 mm³), show signs of ulceration, or if the animal exhibits significant weight loss or signs of distress.

  • Tissue Collection: At the end of the study, collect tumors and major organs for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment and control groups.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-p.o.1250 ± 150-
This compound25p.o.750 ± 11040
This compound50p.o.400 ± 8068
This compound100p.o.250 ± 6080

Table 2: Hypothetical Animal Model and Dosing Regimen

ParameterDescription
Animal Model
Species/StrainMouse / NOD SCID
Age/Weight6-8 weeks / 20-25 g
Cell Line
NameMDA-MB-231 (Triple-Negative Breast Cancer)
Number of Cells Injected5 x 10^6
Implantation SiteSubcutaneous, right flank
Treatment
CompoundThis compound
Vehicle10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dosing ScheduleDaily
Administration RouteOral Gavage
Treatment Duration21 days

Conclusion

While the direct in vivo efficacy of this compound in breast cancer xenograft models awaits publication, its potent and selective inhibition of Brk/PTK6 makes it a promising candidate for further preclinical development. The protocols and frameworks provided here offer a robust starting point for researchers to design and execute studies to evaluate this compound's therapeutic potential in relevant animal models of breast cancer. Careful study design, including appropriate cell line selection, dose-finding, and endpoint analysis, will be crucial in elucidating the in vivo activity of this targeted agent.

References

Application Notes and Protocols for Western Blot Analysis of PTK6 Phosphorylation Following Tilfrinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of Protein Tyrosine Kinase 6 (PTK6) phosphorylation status in response to treatment with Tilfrinib, a potent and selective PTK6 inhibitor. This document includes an overview of the PTK6 signaling pathway, a summary of this compound's effect on PTK6 phosphorylation, a detailed protocol for Western blot analysis, and visual representations of the signaling pathway and experimental workflow.

Introduction to PTK6 and this compound

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is implicated in the progression of various other cancers.[1][2] PTK6 is involved in multiple signaling pathways that regulate cell proliferation, survival, and migration.[3][4] It functions downstream of several receptor tyrosine kinases, including EGFR, ERBB2, and MET.[5] PTK6 activation involves autophosphorylation at specific tyrosine residues, such as Tyr-342, which is critical for its kinase activity.[6][7]

This compound has been identified as a potent and selective inhibitor of PTK6 with an IC50 value of 3.15 nM.[4][8] By inhibiting the kinase activity of PTK6, this compound can modulate downstream signaling pathways, making it a promising candidate for targeted cancer therapy.[2] Western blotting is a key technique to assess the efficacy of this compound by directly measuring the phosphorylation state of PTK6.

Data Presentation: Effect of this compound on PTK6 Phosphorylation

The following table summarizes representative quantitative data illustrating the dose-dependent effect of this compound on PTK6 phosphorylation at its activating residue (pY342) in a relevant cancer cell line. Data is expressed as a percentage of phosphorylated PTK6 relative to the total PTK6, normalized to the untreated control.

This compound Concentration (nM)Incubation Time (hours)Cell Line% pPTK6 (Y342) / Total PTK6 (Normalized to Control)
0 (Vehicle Control)24Breast Cancer (e.g., T47D)100%
124Breast Cancer (e.g., T47D)85%
1024Breast Cancer (e.g., T47D)50%
10024Breast Cancer (e.g., T47D)15%
100024Breast Cancer (e.g., T47D)<5%

Note: This table presents expected results based on the known potency of this compound. Actual values may vary depending on the specific cell line and experimental conditions. A study has shown that this compound at a concentration of 20 µM for 36 hours effectively inhibits PTK6.[4][9]

Signaling Pathway and Experimental Workflow

To visually represent the key processes, the following diagrams have been generated.

PTK6_Signaling_Pathway cluster_upstream Upstream Activators cluster_ptk6 PTK6 Regulation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response EGFR EGFR PTK6 PTK6 EGFR->PTK6 Activate ERBB2 ERBB2 ERBB2->PTK6 Activate MET MET MET->PTK6 Activate IGF1R IGF1R IGF1R->PTK6 Activate pPTK6 pPTK6 (Y342) (Active) PTK6->pPTK6 Autophosphorylation STAT3 STAT3 pPTK6->STAT3 Phosphorylates & Activates MAPK MAPK Pathway pPTK6->MAPK Phosphorylates & Activates PI3K_AKT PI3K/AKT Pathway pPTK6->PI3K_AKT Phosphorylates & Activates This compound This compound This compound->pPTK6 Inhibits Proliferation Proliferation STAT3->Proliferation Migration Migration STAT3->Migration Survival Survival STAT3->Survival MAPK->Proliferation MAPK->Migration MAPK->Survival PI3K_AKT->Proliferation PI3K_AKT->Migration PI3K_AKT->Survival

Caption: PTK6 Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response / Time-Course) start->treatment lysis Cell Lysis (with Phosphatase & Protease Inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-pPTK6 or anti-Total PTK6) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., T47D, BT-474 for breast cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

  • Cell Starvation (Optional): Once cells reach the desired confluency, you may serum-starve the cells for 12-24 hours to reduce basal levels of kinase activity.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[8] From this stock, prepare serial dilutions in cell culture media to achieve the desired final concentrations.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).

Protein Extraction
  • Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors immediately before use.[10] This is critical to preserve the phosphorylation state of PTK6.[10]

  • Cell Lysis: Place the culture plates on ice. Aspirate the media and wash the cells once with ice-cold PBS.

  • Lysate Collection: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

Western Blotting
  • Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-PTK6 (Y342) or mouse anti-total-PTK6) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Signal Visualization: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Reprobing (Optional): To detect total PTK6 on the same membrane, the membrane can be stripped of the phospho-specific antibody and then re-probed with an antibody against total PTK6.

Data Analysis
  • Image Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities for both phosphorylated PTK6 (pPTK6) and total PTK6.

  • Normalization: For each sample, normalize the pPTK6 band intensity to the corresponding total PTK6 band intensity.

  • Relative Quantification: Express the normalized pPTK6 levels as a percentage of the vehicle-treated control to determine the dose-dependent inhibition by this compound.

References

Application Notes and Protocols for Cell Viability Assay Using Tilfrinib on HS-578T Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tilfrinib is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1] This non-receptor tyrosine kinase is overexpressed in a high percentage of invasive breast cancers and its activity is linked to increased cell proliferation, survival, and migration.[2][3] The HS-578T cell line, derived from a human breast carcinoma, is a valuable model for studying triple-negative breast cancer (TNBC), an aggressive subtype of the disease. These application notes provide a detailed protocol for assessing the effect of this compound on the viability of HS-578T cells using a colorimetric MTT assay.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. A decrease in absorbance in this compound-treated cells compared to untreated controls indicates a reduction in cell viability.

Data Presentation

This compound Activity on HS-578T Cells

The anti-proliferative activity of this compound on the HS-578T cell line has been previously reported, with a Growth Inhibition 50 (GI50) value of 1.02 µM.[4]

CompoundCell LineAssay TypeEndpointReported GI50 (µM)
This compoundHS-578TProliferationGrowth Inhibition1.02
Representative Dose-Response Data

The following table presents a representative dataset for the percentage of cell viability of HS-578T cells treated with various concentrations of this compound for 72 hours, as determined by an MTT assay. This data is illustrative and serves as a template for expected results.

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.18 ± 0.0794.4
0.50.85 ± 0.0668.0
1.00.63 ± 0.0550.4
5.00.28 ± 0.0322.4
10.00.15 ± 0.0212.0
50.00.08 ± 0.016.4

Mandatory Visualizations

This compound Signaling Pathway

Tilfrinib_Signaling_Pathway This compound This compound Brk_PTK6 Brk/PTK6 This compound->Brk_PTK6 Downstream Downstream Effectors (e.g., STAT3, STAT5, Akt) Brk_PTK6->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified signaling pathway of this compound's inhibitory action.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture HS-578T Cells Harvest Harvest & Count Cells Cell_Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Prepare_this compound Prepare this compound Dilutions Treat_Cells Add this compound to Wells Prepare_this compound->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_GI50 Determine GI50 Plot_Curve->Determine_GI50 Logical_Relationship cluster_variables Experimental Variables cluster_controls Controls cluster_outcome Outcome Independent Independent Variable: This compound Concentration Dependent Dependent Variable: Cell Viability (% of Control) Independent->Dependent influences GI50 Determination of GI50 Dependent->GI50 used to calculate Positive Positive Control: (e.g., Doxorubicin) Positive->Dependent assay validation Negative Negative Control: Vehicle (e.g., 0.1% DMSO) Negative->Dependent baseline for Blank Blank: Media Only Blank->Dependent background correction

References

Application Note: Investigating the Inhibitory Effect of Tilfrinib on BT-549 Breast Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note provides detailed protocols to investigate the effect of Tilfrinib, a potent and selective Breast Tumor Kinase (Brk/PTK6) inhibitor, on the migration of the triple-negative breast cancer (TNBC) cell line, BT-549. Due to their highly invasive nature, BT-549 cells serve as a valuable model for studying cancer metastasis.[1] this compound has demonstrated anti-proliferative activity against BT-549 cells.[2] This document outlines the necessary experimental procedures, including wound healing and transwell migration assays, to elucidate the potential anti-migratory effects of this compound. Additionally, a proposed signaling pathway for this compound's action in BT-549 cells is presented to guide further mechanistic studies.

Introduction

The BT-549 cell line, derived from a human ductal carcinoma, is a well-established model for studying triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted therapies.[1] A key characteristic of metastatic cancer cells is their migratory and invasive capability. This compound is a selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), with an IC50 of 3.15 nM.[3] PTK6 is a non-receptor tyrosine kinase implicated in the pathogenesis of several cancers, including breast cancer.[4] this compound has been shown to inhibit the proliferation of BT-549 cells with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 1.58 µM.[2] This application note provides protocols to investigate the hypothesis that this compound also inhibits BT-549 cell migration.

Data Presentation

The following tables outline the known activity of this compound and the characteristics of the BT-549 cell line.

Table 1: this compound Activity Profile

ParameterValueCell Line(s)Reference
TargetBrk/PTK6-[3]
IC503.15 nM-[3]
GI50 (Anti-proliferative)1.58 µMBT-549[2]
GI50 (Anti-proliferative)0.99 µMMCF7[2]
GI50 (Anti-proliferative)1.02 µMHs-578T[2]

Table 2: BT-549 Cell Line Characteristics

ParameterDescriptionReference
OriginHuman Breast Ductal Carcinoma[1]
Age and Ethnicity of Donor72-year-old Caucasian female[1]
SubtypeTriple-Negative (ER-, PR-, HER2-)[1]
Key FeaturesHighly invasive, epithelial morphology[1]
Doubling TimeApproximately 51-54 hours[5]

Proposed Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway through which this compound may inhibit BT-549 cell migration by targeting PTK6. PTK6 can influence downstream effectors involved in cytoskeletal rearrangement and cell motility.

Tilfrinib_Signaling_Pathway This compound This compound PTK6 PTK6 (Brk) This compound->PTK6 Inhibits Downstream Downstream Effectors (e.g., Paxillin, FAK) PTK6->Downstream Activates Cytoskeleton Cytoskeletal Rearrangement Downstream->Cytoskeleton Regulates Migration Cell Migration Cytoskeleton->Migration Enables Experimental_Workflow cluster_prep Preparation cluster_assays Migration Assays cluster_analysis Analysis CellCulture Culture BT-549 Cells WoundHealing Wound Healing Assay CellCulture->WoundHealing Transwell Transwell Migration Assay CellCulture->Transwell TilfrinibPrep Prepare this compound Stock (in DMSO) TilfrinibPrep->WoundHealing TilfrinibPrep->Transwell Imaging Imaging & Microscopy WoundHealing->Imaging Transwell->Imaging Quantification Data Quantification Imaging->Quantification Conclusion Conclusion Quantification->Conclusion

References

Application of Tilfrinib in 3D Tumor Spheroid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional 2D cell cultures. These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), has demonstrated anti-proliferative activity in various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models to evaluate its anti-cancer efficacy.

Mechanism of Action of this compound

This compound selectively inhibits the tyrosine kinase activity of Brk/PTK6.[1][2][3] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and other solid tumors, where its expression is often correlated with poorer patient outcomes. The signaling pathways influenced by Brk/PTK6 are involved in promoting cancer cell proliferation, survival, and migration.[4][5] By inhibiting PTK6, this compound is expected to disrupt these oncogenic signaling cascades.

Data Presentation

While specific quantitative data for this compound in 3D tumor spheroid models is not yet widely published, the following tables provide an illustrative summary of expected data based on its known potency in 2D cultures and the typical behavior of kinase inhibitors in 3D models. Researchers should generate their own data following the provided protocols.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
IC50 (Brk/PTK6)3.15 nMN/A (Biochemical Assay)[1][2][3]
GI50 (2D Culture)0.99 µMMCF7 (Breast Cancer)[2]
GI50 (2D Culture)1.02 µMHS-578/T (Breast Cancer)[2]
GI50 (2D Culture)1.58 µMBT-549 (Breast Cancer)[2]

Table 2: Hypothetical Efficacy of this compound in 3D Tumor Spheroid Models

Cancer TypeCell LineAssayExpected IC50 / Effect
Breast CancerMCF7Spheroid Growth Inhibition1-10 µM
Breast CancerT47DSpheroid Viability (ATP Assay)5-25 µM
Bladder CancerUM-UC-3Spheroid Invasion AssayReduction in invasion at 10-20 µM

Note: IC50 values in 3D cultures are often higher than in 2D cultures due to limited drug penetration and the presence of quiescent cells within the spheroid core.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in 3D tumor spheroid models.

Protocol 1: 3D Tumor Spheroid Formation

Materials:

  • Cancer cell line of interest (e.g., MCF7, T47D)

  • Complete cell culture medium

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin and centrifuge the cell suspension.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well).

  • Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Monitor spheroid formation daily. Spheroids should form within 24-72 hours.

Protocol 2: Spheroid Growth Inhibition Assay

Materials:

  • Pre-formed tumor spheroids (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Microplate reader with imaging capabilities or an inverted microscope with a camera

Procedure:

  • After spheroid formation (Day 3-4), prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.

  • Capture brightfield images of the spheroids at Day 0 (before treatment) and at subsequent time points (e.g., every 48 hours for 7-10 days).

  • Measure the diameter of the spheroids from the captured images using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (π/6) x (diameter)^3.

  • Normalize the spheroid volume at each time point to the initial volume at Day 0.

  • Plot the relative spheroid growth over time for each this compound concentration and the vehicle control to determine the growth inhibition.

Protocol 3: Spheroid Viability Assay (ATP-based)

Materials:

  • Treated tumor spheroids (from Protocol 2)

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • At the end of the treatment period (e.g., Day 7 or 10), allow the spheroid plate to equilibrate to room temperature for 30 minutes.

  • Add the 3D cell viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of medium in the well).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to lyse the spheroids and release ATP.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate luminometer.

  • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

  • Plot the viability data against the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Tilfrinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PTK6 Brk/PTK6 Growth_Factor_Receptor->PTK6 Activation Ras_MAPK Ras/MAPK Pathway PTK6->Ras_MAPK Activation STAT3 STAT3 PTK6->STAT3 Activation This compound This compound This compound->PTK6 Inhibition Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival STAT3->Survival Migration Cell Migration STAT3->Migration

Caption: this compound inhibits the Brk/PTK6 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. 2D Cell Culture Spheroid_Formation 2. Spheroid Formation (ULA Plates) Cell_Culture->Spheroid_Formation Drug_Treatment 3. This compound Treatment (Dose-Response) Spheroid_Formation->Drug_Treatment Imaging 4a. Brightfield Imaging Drug_Treatment->Imaging Viability_Assay 4b. Viability Assay (e.g., ATP-based) Drug_Treatment->Viability_Assay Data_Analysis 5. Data Analysis (Growth Curves, IC50) Imaging->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for testing this compound in 3D spheroids.

Spheroid_Structure Core Necrotic Core (Low Drug Access) Middle Quiescent Zone (Intermediate Drug Access) Outer Proliferative Rim (High Drug Access)

Caption: Structure of a tumor spheroid with drug penetration gradients.

References

Troubleshooting & Optimization

Potential off-target effects of Tilfrinib in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Tilfrinib in kinase assays. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific experimental challenges.

This compound Kinase Selectivity Profile

This compound (also known as ONO-7475) is a potent inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), with an IC50 value of approximately 3.15 nM. While it is reported to be highly selective, profiling against a panel of 60 tyrosine kinases has identified several off-target kinases. At a concentration of 100 nM, this compound inhibited 8 of the 60 kinases by more than 50%. The primary off-targets identified are AXL and MER, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.

Quantitative Kinase Inhibition Data for this compound (ONO-7475)

The following table summarizes the inhibitory activity of this compound against its primary target (Brk/PTK6) and key off-target kinases. This data is compiled from cell-based and biochemical assays.

Kinase TargetIC50 (nM)Assay TypeReference
Brk (PTK6) 3.15Biochemical[1][2][3]
AXL 0.7Cell-based[4][1][2][3]
MER 1.0Cell-based[2][3]
FLT3 147Cell-based
TYRO3 Data not availableCell-based[4][1]
TrkB Data not availableCell-based[4][1]
EphB2 Data not availableCell-based[4][1]
PDGFRA Data not availableCell-based[4][1]
TrkA Data not availableCell-based[4][1]
TrkC Data not availableCell-based[4][1]

Note: Specific IC50 values for TYRO3, TrkB, EphB2, PDGFRA, TrkA, and TrkC were not publicly available in the reviewed literature, though they were identified as being inhibited by >50% at 100 nM.

Signaling Pathway Considerations

This compound's on-target activity against Brk and its significant off-target activity against AXL and MER can impact multiple signaling pathways involved in cell proliferation, survival, and migration. Researchers should consider these pathways when interpreting experimental results.

Potential Signaling Pathways Affected by this compound cluster_Brk On-Target Pathway cluster_TAM Off-Target Pathways This compound This compound Brk Brk This compound->Brk Inhibition (High Potency) AXL AXL This compound->AXL Inhibition (High Potency) MER MER This compound->MER Inhibition (High Potency) Brk_downstream Cell Proliferation (Breast Cancer) Brk->Brk_downstream TAM_downstream Cell Survival, Migration, Immune Regulation AXL->TAM_downstream MER->TAM_downstream

Caption: this compound's on-target and off-target inhibition pathways.

Experimental Protocols

Detailed methodologies for common kinase assays are provided below. These can be adapted for use with this compound.

Adapta™ Universal Kinase Assay (TR-FRET)

The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects the formation of ADP, a common product of kinase reactions.

Principle: A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.

General Protocol:

  • Reaction Setup: In a suitable microplate, add the kinase, substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the Adapta™ detection solution containing the Eu-labeled anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction.

  • Equilibration: Incubate for 15-30 minutes at room temperature.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC50 value.

cluster_workflow Adapta™ Kinase Assay Workflow start Start step1 Prepare kinase reaction mix (kinase, substrate, ATP, this compound) start->step1 step2 Incubate at RT (e.g., 60 min) step1->step2 step3 Add Adapta™ detection mix (Eu-Ab, AF647-tracer, EDTA) step2->step3 step4 Incubate at RT (15-30 min) step3->step4 step5 Read TR-FRET signal step4->step5 end Analyze Data (IC50) step5->end

Caption: Workflow for the Adapta™ Universal Kinase Assay.

Fluorescence Polarization (FP) Kinase Assay

FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.

Principle: A fluorescently labeled phosphopeptide (tracer) binds to a phosphospecific antibody. The product of the kinase reaction (unlabeled phosphopeptide) competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.

General Protocol:

  • Kinase Reaction: Perform the kinase reaction as described for the Adapta™ assay.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection: Add a mixture of the phosphospecific antibody and the fluorescently labeled tracer peptide.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the this compound concentration to determine the IC50.

Troubleshooting Guide

Q1: My IC50 value for this compound against Brk is significantly higher than the reported 3.15 nM.

  • A1: Check ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. A higher ATP concentration will lead to a higher apparent IC50. Ensure your ATP concentration is at or below the Km for the kinase.

  • A2: Verify Enzyme Activity: The specific activity of your Brk enzyme preparation may be lower than expected. Confirm the enzyme's activity using a control substrate and a known inhibitor.

  • A3: Review Assay Conditions: Ensure that the buffer components (e.g., pH, salt concentration, detergents) are optimal for Brk activity and do not interfere with this compound.

  • A4: Solubility of this compound: this compound is soluble in DMSO. Ensure that the final DMSO concentration in your assay is consistent across all wells and is not affecting enzyme activity.

Q2: I am seeing significant inhibition of a kinase that is not a known off-target of this compound.

  • A1: Consider Assay Artifacts: Some compounds can interfere with the detection method. For fluorescence-based assays, check for autofluorescence or quenching by this compound at the concentrations used. Run a control without the kinase to assess this.

  • A2: Promiscuous Inhibition: At high concentrations, many kinase inhibitors can exhibit non-specific inhibition. Determine if the inhibition is dose-dependent and if the IC50 is significantly higher than for known targets.

  • A3: Purity of this compound: Verify the purity of your this compound sample, as impurities could be responsible for the observed off-target activity.

Q3: My assay results show high variability between replicate wells.

  • A1: Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, inhibitor, and ATP.

  • A2: Incomplete Mixing: Mix the contents of the wells thoroughly after each addition, but avoid introducing bubbles.

  • A3: Plate Edge Effects: Temperature and evaporation gradients can occur at the edges of the plate. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and incubation.

  • A4: Reagent Stability: Ensure that all reagents, particularly the kinase and ATP, have been stored correctly and have not undergone multiple freeze-thaw cycles.

cluster_solutions Troubleshooting Steps unexpected_results Unexpected Results high_ic50 High IC50 unexpected_results->high_ic50 off_target_activity Unexpected Off-Target Activity unexpected_results->off_target_activity high_variability High Variability unexpected_results->high_variability check_atp Check ATP concentration high_ic50->check_atp check_enzyme Verify enzyme activity high_ic50->check_enzyme check_assay_conditions Review assay conditions high_ic50->check_assay_conditions check_solubility Confirm compound solubility high_ic50->check_solubility check_artifacts Assess for assay artifacts off_target_activity->check_artifacts check_purity Verify compound purity off_target_activity->check_purity check_pipetting Ensure accurate pipetting high_variability->check_pipetting check_mixing Ensure thorough mixing high_variability->check_mixing check_plate_effects Consider plate edge effects high_variability->check_plate_effects check_reagent_stability Check reagent stability high_variability->check_reagent_stability

Caption: Logic diagram for troubleshooting common kinase assay issues.

Frequently Asked Questions (FAQs)

Q: What is the primary on-target for this compound? A: The primary target of this compound is Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).

Q: What are the most potent known off-targets for this compound? A: The most potent known off-targets are AXL and MER, with IC50 values of 0.7 nM and 1.0 nM, respectively, in cell-based assays.

Q: How was the off-target profile of this compound determined? A: The off-target profile was determined by screening this compound (as ONO-7475) against a panel of 60 tyrosine kinases in a cell-based assay.

Q: Should I be concerned about the off-target effects of this compound in my cell-based experiments? A: Yes, especially if your cells express high levels of AXL or MER. The potent inhibition of these kinases by this compound could lead to biological effects that are independent of its action on Brk. It is recommended to assess the expression levels of AXL and MER in your experimental system.

Q: Can I use this compound as a selective Brk inhibitor? A: While this compound is potent against Brk, its high potency against AXL and MER means it cannot be considered a completely selective Brk inhibitor, especially in cellular contexts where AXL and MER are expressed. The interpretation of results should account for the inhibition of these off-targets.

Q: Where can I find more detailed information on the kinase selectivity screen of this compound (ONO-7475)? A: The detailed kinase selectivity data can be found in the supplementary materials of the publication by Okura et al. in Clinical Cancer Research, 2020.

References

How to minimize Tilfrinib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize Tilfrinib precipitation in aqueous solutions during experiments.

Troubleshooting Guides

Issue: this compound is precipitating out of my aqueous solution.

Precipitation of this compound from aqueous solutions is a common challenge due to its low water solubility. The following steps can be taken to troubleshoot and prevent this issue.

1. Initial Solvent and Stock Solution Preparation:

This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[1][2] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into your aqueous experimental medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most effective solvent for this compound.[1][2]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO) to minimize the volume of organic solvent added to your final aqueous solution.

  • Proper Dissolution: Ensure this compound is fully dissolved in the organic solvent before any dilution. Sonication or gentle warming (to 37°C) can aid in dissolution.[2]

Solubility of this compound in Organic Solvents

SolventMaximum Concentration
DMSOUp to 125 mg/mL (454.05 mM)[3]
DMSOSoluble to 100 mM
DMSO23 mg/mL[1]
Ethanol13 mg/mL[1]

2. Co-solvents and Formulation Excipients:

For in vivo studies or cell-based assays where high concentrations of DMSO may be toxic, co-solvents and other excipients are necessary to maintain this compound solubility in the final aqueous formulation. Several successful formulations for in vivo use have been reported, achieving a this compound concentration of at least 2.08 mg/mL.[3]

In Vivo Formulation Protocols for this compound (≥ 2.08 mg/mL)

ProtocolFormulation Composition
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]
210% DMSO, 90% (20% SBE-β-CD in Saline)[3]
310% DMSO, 90% Corn Oil[3]

Experimental Workflow for Preparing a Co-solvent-based this compound Formulation

G cluster_0 Step 1: Prepare Concentrated Stock cluster_1 Step 2: Prepare Co-solvent Mixture cluster_2 Step 3: Combine and Finalize Formulation A Weigh this compound powder B Add DMSO to desired concentration (e.g., 20.8 mg/mL) A->B C Vortex/sonicate until fully dissolved B->C G Add this compound stock solution to the co-solvent mixture C->G D In a separate tube, add PEG300 E Add Tween-80 to the PEG300 D->E F Mix co-solvents thoroughly E->F F->G H Mix until homogeneous G->H I Add saline to the final volume H->I J Mix the final solution thoroughly I->J

Caption: Workflow for preparing a this compound formulation using co-solvents.

3. pH Adjustment:

The solubility of ionizable compounds is highly dependent on the pH of the solution. While the specific pKa of this compound is not publicly available, its chemical structure suggests it has ionizable groups. Therefore, adjusting the pH of your aqueous medium may influence its solubility.

  • Recommendation: Empirically test a range of pH values for your buffer system to identify the optimal pH for this compound solubility. Start with a neutral pH (around 7.0-7.4) and test more acidic and basic conditions if precipitation persists.

4. Temperature Considerations:

In some cases, the solubility of a compound increases with temperature. However, this is not always the case, and elevated temperatures can also lead to degradation.

  • Recommendation: If precipitation occurs at room temperature, you can try gentle warming (e.g., to 37°C) to aid dissolution. However, it is crucial to assess the stability of this compound at this temperature for the duration of your experiment.

FAQs

Q1: My this compound precipitated after diluting the DMSO stock solution into my cell culture medium. What should I do?

This is a common issue known as "solvent shifting," where the drug is soluble in the initial solvent but precipitates when diluted into a poor solvent (the aqueous medium).

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment if your experimental design allows.

  • Decrease the DMSO concentration: High concentrations of DMSO can be toxic to cells. Try to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v). This may require preparing a more concentrated initial stock if possible.

  • Use a serum-containing medium: The proteins in fetal bovine serum (FBS) or other sera can sometimes help to stabilize small molecules and prevent precipitation. If your experiment allows, use a medium containing serum.

  • Pre-warm the medium: Adding the this compound stock solution to a pre-warmed medium (37°C) may help to prevent initial precipitation.

Q2: How can I test the stability of my this compound formulation?

A simple in vitro precipitation assay can be performed to assess the stability of your formulation over time.

Experimental Protocol: In Vitro Precipitation Assay

  • Prepare your this compound formulation as intended for your experiment.

  • Incubate the formulation under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • A decrease in the concentration of this compound in the supernatant over time indicates precipitation.

Logical Diagram for Troubleshooting this compound Precipitation

G Start This compound Precipitation Observed CheckStock Is the stock solution clear? Start->CheckStock PrepStock Re-prepare stock solution. Ensure complete dissolution (sonicate/warm). CheckStock->PrepStock No CheckDilution Precipitation upon dilution? CheckStock->CheckDilution Yes PrepStock->CheckStock SolventShift Likely solvent shifting. CheckDilution->SolventShift Yes CheckTemp Consider temperature effects. CheckDilution->CheckTemp No LowerConc Lower final this compound concentration. SolventShift->LowerConc UseCosolvents Use co-solvents (PEG300, Tween-80). SolventShift->UseCosolvents TestpH Empirically test different pH values. SolventShift->TestpH FinalSolution Solution remains clear. LowerConc->FinalSolution UseCosolvents->FinalSolution TestpH->FinalSolution WarmGently Gentle warming (37°C) during preparation. CheckTemp->WarmGently WarmGently->FinalSolution

Caption: A logical workflow for troubleshooting this compound precipitation.

Q3: Are there any known signaling pathways affected by this compound that I should be aware of when designing my experiments?

This compound is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). It has significantly lower activity against other kinases, such as HER2.[1] When designing your experiments, the primary target to consider is the Brk/PTK6 signaling pathway.

Simplified Brk/PTK6 Signaling Pathway and Inhibition by this compound

G cluster_0 Upstream Activators cluster_1 Kinase Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response EGF Growth Factors (e.g., EGF) Brk Brk/PTK6 EGF->Brk activates Downstream Downstream Targets (e.g., STAT3, Akt) Brk->Downstream phosphorylates This compound This compound This compound->Brk inhibits Response Cell Proliferation, Migration, Survival Downstream->Response

Caption: Inhibition of the Brk/PTK6 signaling pathway by this compound.

References

Overcoming poor cellular uptake of Tilfrinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tilfrinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cellular uptake and efficacy of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the tyrosine-protein kinase Brk/PTK6, with an IC50 of 3.15 nM.[1][2][3] It has demonstrated significant anti-proliferative activity against breast cancer cell lines such as MCF7, HS-578T, and BT-549.[1][2] The primary mechanism of action is the inhibition of Brk/PTK6, which is involved in cellular signaling pathways that regulate cell growth, proliferation, and migration.[4][5]

Q2: What are the solubility characteristics of this compound?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[6] The solubility in DMSO is approximately 23 mg/mL, and in ethanol, it is around 13 mg/mL.[6] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.[2]

Q3: I am observing lower than expected potency of this compound in my cell-based assays. What could be the potential reasons?

Lower than expected potency can stem from several factors. One of the primary reasons could be poor cellular uptake of the compound. Other factors include:

  • Suboptimal compound concentration: Ensure the final concentration of this compound in your assay is appropriate to observe the desired effect.

  • Cell line specific effects: The expression levels of Brk/PTK6 can vary between cell lines, influencing the observed potency.

  • Drug efflux: The cells might be actively pumping out the compound through efflux transporters.[7][8][9]

  • Compound stability: Ensure the compound has been stored correctly and has not degraded. This compound powder is stable for 3 years at -20°C.[1][2]

  • Experimental artifacts: Issues with assay reagents, incubation times, or detection methods can also contribute to variability.

Troubleshooting Guide: Poor Cellular Uptake of this compound

This guide provides a step-by-step approach to troubleshoot and overcome issues related to the poor cellular uptake of this compound.

Problem: Low intracellular concentration of this compound leading to reduced efficacy.

Initial Assessment Workflow

A Start: Lower than expected this compound efficacy B Verify Compound Integrity and Concentration A->B C Assess Cellular Uptake Directly B->C Compound OK D Investigate Potential Efflux Mechanisms C->D Uptake Confirmed Low E Optimize Formulation/Delivery Strategy C->E Uptake Low, No Efflux Evidence D->E Efflux Transporters Implicated F End: Improved Cellular Uptake and Efficacy E->F Tilfrinib_ext This compound (Extracellular) Membrane Cell Membrane Tilfrinib_ext->Membrane Passive Diffusion Tilfrinib_int This compound (Intracellular) Membrane->Tilfrinib_int ABC_trans ABC Transporter (e.g., P-gp/ABCB1) Tilfrinib_int->ABC_trans Target Brk/PTK6 Tilfrinib_int->Target ABC_trans->Tilfrinib_ext Efflux ADP ADP + Pi ABC_trans->ADP ATP ATP ATP->ABC_trans Inhibition Inhibition Target->Inhibition Start Start: Confirmed Poor Uptake Formulation Test Formulation Strategies (Liposomes, Nanoparticles) Start->Formulation Permeation Test Permeation Enhancers Start->Permeation Prodrug Consider Prodrug Approach (Long-term) Start->Prodrug Evaluate Evaluate Cellular Uptake and Efficacy (LC-MS/MS, Cell Viability Assay) Formulation->Evaluate Permeation->Evaluate Success Successful Enhancement Evaluate->Success Positive Result Failure Re-evaluate Strategy Evaluate->Failure Negative Result

References

Tilfrinib Technical Support Center: Stability and Handling in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Tilfrinib in various experimental buffers, along with troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO (up to 125 mg/mL or 454.05 mM) and Ethanol (13 mg/ml).[1][2] For most biological experiments, it is recommended to prepare a high-concentration stock solution in DMSO.

Q2: How should I store the this compound stock solution?

A2: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: Is this compound stable in aqueous buffers like PBS?

A3: While specific data on the stability of this compound in various aqueous buffers is limited in publicly available literature, small molecule inhibitors can exhibit varying stability depending on the pH, temperature, and composition of the buffer. It is crucial to perform stability tests in your specific experimental buffer if the compound will be incubated for extended periods. The following sections provide a general guideline and a protocol for assessing stability.

Q4: What are the potential signs of this compound degradation?

A4: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time is indicative of degradation.

Q5: Can I expect this compound to be stable at physiological pH (e.g., pH 7.4)?

A5: Many tyrosine kinase inhibitors exhibit pH-dependent solubility and stability.[3][4] While experiments are often conducted at physiological pH, the stability of this compound under these conditions should be verified, especially for long-term experiments. The provided stability data table offers hypothetical stability profiles at different pH values.

This compound Stability in Common Experimental Buffers

The following table summarizes the hypothetical stability of this compound in different buffers at various conditions. This data is intended as a guideline, and it is strongly recommended to perform your own stability assessment for your specific experimental setup.

Buffer (50 mM)pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
Phosphate-Buffered Saline (PBS)7.4424>98%
7.425 (Room Temp)24~95%
7.43724~90%
Tris-HCl7.425 (Room Temp)24~96%
8.025 (Room Temp)24~92%
Citrate5.025 (Room Temp)24>99%
6.025 (Room Temp)24~97%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual stability may vary.

Experimental Protocol: Assessing this compound Stability by RP-HPLC

This protocol provides a general method for determining the stability of this compound in a specific experimental buffer using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Experimental buffer of interest (e.g., PBS, Tris-HCl)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • C18 RP-HPLC column

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Prepare Working Solution: Dilute the 10 mM this compound stock solution in your experimental buffer to a final concentration of 100 µM. This will be your "time 0" sample.

  • Incubation: Incubate the working solution at the desired experimental temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution.

  • Sample Quenching (Optional but Recommended): Immediately mix the collected aliquot with an equal volume of cold acetonitrile to stop any further degradation.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Use a mobile phase gradient, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start with a low percentage of B, and gradually increase to elute this compound and any potential degradation products.

    • Monitor the elution at a suitable wavelength (determined by UV-Vis scan of this compound).

  • Data Analysis:

    • Integrate the peak area of the this compound parent compound at each time point.

    • Calculate the percentage of remaining this compound relative to the "time 0" sample.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizing Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM this compound Stock in DMSO working Dilute to 100 µM in Experimental Buffer stock->working incubate Incubate at Desired Temperatures working->incubate sample Collect Aliquots at Time Points incubate->sample hplc RP-HPLC Analysis sample->hplc data Analyze Peak Area and Determine Stability hplc->data

Figure 1. Experimental workflow for assessing this compound stability.

signaling_pathway cluster_pathway Brk/PTK6 Signaling Pathway Brk Brk/PTK6 Substrate Downstream Substrates (e.g., STAT3) Brk->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction This compound This compound This compound->Brk Inhibition

Figure 2. Simplified signaling pathway inhibited by this compound.

References

Technical Support Center: Investigating Compensatory Signaling Pathways Upon Tilfrinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating compensatory signaling pathways that may arise during treatment with Tilfrinib, a potent and selective inhibitor of Breast tumor kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the phosphorylation of a known PTK6 substrate after this compound treatment, but our cancer cell line shows only a partial or transient response in proliferation assays. What could be the reason?

A1: This is a common observation when a targeted therapy is initially effective but the cancer cells adapt. The partial or transient response, despite evidence of PTK6 inhibition, strongly suggests the activation of compensatory signaling pathways.[5] Cancer cells can rewire their signaling networks to bypass the inhibited pathway, leading to sustained proliferation and survival.[6][7][8] A likely candidate for this compensatory mechanism is the upregulation and activation of other receptor tyrosine kinases (RTKs).[6][9]

Q2: Which specific compensatory pathways are known to be activated in response to tyrosine kinase inhibitors (TKIs) like this compound?

A2: While specific data on this compound-induced compensatory pathways is still emerging, extensive research on other TKIs has identified several common resistance mechanisms. A prominent pathway often implicated is the activation of the AXL receptor tyrosine kinase.[9][10][11] Activation of AXL can subsequently trigger downstream pro-survival pathways such as the MAPK/ERK and PI3K/AKT signaling cascades, even when the primary target is inhibited.[9][12] Another possibility is the upregulation of other RTKs like HER3 (ErbB3), which can also activate PI3K/AKT signaling.[12]

Q3: How can we experimentally confirm the activation of a compensatory pathway like AXL signaling in our this compound-treated cells?

A3: To confirm AXL activation, you can perform a series of molecular biology experiments. A good starting point is to perform a Western blot to check for the phosphorylation of AXL (p-AXL). An increase in the p-AXL/total AXL ratio upon this compound treatment would indicate its activation. Subsequently, you can assess the activation of downstream mediators of AXL signaling, such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), also by Western blotting. For a more comprehensive view, a phospho-RTK array could be employed to screen for the activation of a wide range of receptor tyrosine kinases simultaneously.

Q4: If we confirm AXL-mediated compensatory signaling, what would be the next logical step in our research?

A4: Once AXL activation is confirmed as a compensatory mechanism, the next step would be to investigate the therapeutic potential of co-targeting PTK6 and AXL. This can be achieved by combining this compound with a selective AXL inhibitor. The efficacy of this combination can be assessed by performing cell viability and apoptosis assays. A synergistic effect, where the combination treatment is more effective than either single agent, would support the hypothesis that AXL signaling is a key escape mechanism.[10]

Troubleshooting Guides

Problem 1: Inconsistent Western Blot Results for Phosphorylated Proteins
Symptom Possible Cause Suggested Solution
High background- Antibody concentration too high- Insufficient washing- Blocking is inadequate- Titrate the primary antibody to the optimal concentration.- Increase the number and duration of washes.- Optimize the blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).
No or weak signal- Inefficient protein transfer- Low abundance of the target protein- Inactive secondary antibody- Verify transfer efficiency with Ponceau S staining.- Use a phosphoprotein enrichment kit or immunoprecipitation.- Use a fresh, validated secondary antibody.
Multiple non-specific bands- Antibody cross-reactivity- Protein degradation- Use a more specific antibody or try a different antibody clone.- Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.
Problem 2: Difficulty in Interpreting Cell Viability Assay Data
Symptom Possible Cause Suggested Solution
High variability between replicates- Inconsistent cell seeding- Edge effects in the microplate- Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS.
IC50 values are not reproducible- Variation in treatment duration- Cell passage number- Maintain a consistent treatment time across all experiments.- Use cells within a defined low-passage number range.
Unexpected increase in viability at high drug concentrations- Drug precipitation- Off-target effects- Check the solubility of this compound in your culture medium.- Consider alternative viability assays (e.g., colony formation assay).

Experimental Protocols

Western Blotting for Detection of Compensatory Signaling

This protocol describes the steps to detect the activation of AXL, ERK, and AKT pathways in response to this compound treatment.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-AXL, anti-AXL, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations and time points. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound, an AXL inhibitor, and their combination on cell proliferation.

Materials:

  • 96-well cell culture plates

  • This compound and a selective AXL inhibitor

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, the AXL inhibitor, and the combination of both. Include a vehicle control.

  • MTT Incubation: After the desired treatment period (e.g., 72 hours), add MTT reagent to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizations

Tilfrinib_Action_and_Compensatory_Pathway cluster_0 This compound Action cluster_1 Compensatory Pathway This compound This compound PTK6 PTK6 This compound->PTK6 Inhibits Downstream_PTK6 Downstream Signaling PTK6->Downstream_PTK6 Activates AXL AXL PTK6->AXL Upregulation/ Activation Proliferation_Inhibition Inhibition of Proliferation Downstream_PTK6->Proliferation_Inhibition PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK Activates Sustained_Proliferation Sustained Proliferation PI3K_AKT->Sustained_Proliferation MAPK_ERK->Sustained_Proliferation

Caption: this compound inhibits PTK6, which can lead to the activation of AXL as a compensatory pathway.

Experimental_Workflow start Hypothesis: This compound treatment induces compensatory signaling treatment Treat cells with this compound start->treatment western_blot Western Blot for p-AXL, p-ERK, p-AKT treatment->western_blot viability_assay Cell Viability Assay (MTT, etc.) treatment->viability_assay combination_treatment Combination Treatment: This compound + AXL Inhibitor western_blot->combination_treatment If p-AXL is upregulated viability_assay->combination_treatment synergy_analysis Analyze for Synergy combination_treatment->synergy_analysis conclusion Conclusion: AXL is a key compensatory pathway synergy_analysis->conclusion If synergistic effect is observed

References

Validation & Comparative

Tilfrinib in Focus: A Comparative Analysis of PTK6 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Tilfrinib's performance against other Protein Tyrosine Kinase 6 (PTK6) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development endeavors.

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in the progression of various cancers, including breast, prostate, and ovarian cancers. Its role in promoting cell proliferation, survival, and migration has established it as a promising target for cancer therapy. This compound has emerged as a potent and selective PTK6 inhibitor. This guide provides a comparative overview of its efficacy alongside other known PTK6 inhibitors.

Quantitative Comparison of PTK6 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound and other selected PTK6 inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and potency values can vary between different studies and assay formats.

Table 1: Biochemical Potency of PTK6 Inhibitors

InhibitorPTK6/Brk IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
This compound (compound 4f) 3.15[1]Highly selective (>1000-fold) for Brk over a panel of other kinases.
XMU-MP-2 3.2[2]EGFR
Dasatinib 9[2]BCR-ABL (<1), SRC family (0.5-2.5), c-KIT (5), PDGFRβ (28), EphA2 (16)
Vemurafenib (PLX4032) 130 (for the related compound PLX4720)BRAF(V600E) (31), CRAF (48), ACK1 (18), SRMS (19)
PF-6683324 76[2]Pan-TRK inhibitor
PF-6689840 54[2]-
PP1 230[3]Src family kinases
PP2 50[3]Src family kinases
BRK inhibitor P21d 30[2]Aurora B (>20,000), Lck (>20,000)

Table 2: Cellular Activity of PTK6 Inhibitors in Cancer Cell Lines

InhibitorCell Line(s)Observed EffectGI50/IC50 (µM)
This compound MCF7, HS-578/T, BT-549 (Breast Cancer)Anti-proliferative activity0.99, 1.02, 1.58 (GI50)[1]
This compound PC9, NCI-H1975 (Lung Cancer)Inhibition of cell proliferation, migration, and colony formation.[4]Not specified
XMU-MP-2 BRK-positive breast cancer cellsReduced proliferation and tumor growth in xenograft models.[5]Not specified
Dasatinib HCT 116 (Colon), MCF7 (Breast), H460 (Lung)Cytotoxicity0.14, 0.67, 9.0 (IC50)[6]
Vemurafenib PC3 (Prostate Cancer)Reduced PTK6-mediated growth, migration, and invasion.Not specified
Sitravatinib Various sarcoma cell linesInhibition of proliferation~0.5 (IC50)[7]
Foretinib SNU620, MKN45 (Gastric Cancer)Decreased cell viability0.0219, 0.0134 (IC50)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to assess the efficacy of PTK6 inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PTK6.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PTK6.

  • General Procedure:

    • Recombinant human PTK6 enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP) in a reaction buffer.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the depletion of ATP.[8][9]

    • The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[3]

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

These assays assess the effect of PTK6 inhibitors on the viability and growth of cancer cells.

  • Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50) or growth (GI50).

  • General Procedure:

    • Cancer cells (e.g., MCF7, PC9) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the PTK6 inhibitor or a vehicle control (e.g., DMSO).[10]

    • After a specific incubation period (e.g., 72 hours), a reagent is added to measure cell viability.

      • MTT assay: A tetrazolium salt (MTT) is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to quantify viable cells.[3]

      • CellTiter-Glo® Luminescent Cell Viability Assay: This reagent measures ATP levels, which correlate with the number of viable cells.[11]

    • The results are used to generate a dose-response curve and calculate the IC50 or GI50 value.[12]

Transwell Migration and Invasion Assay

These assays evaluate the impact of PTK6 inhibitors on the migratory and invasive capabilities of cancer cells.

  • Objective: To determine if a PTK6 inhibitor can reduce the ability of cancer cells to move towards a chemoattractant (migration) or through an extracellular matrix barrier (invasion).

  • General Procedure:

    • Transwell inserts with a porous membrane are placed in the wells of a 24-well plate. For invasion assays, the membrane is coated with a layer of Matrigel.[13][14]

    • Cancer cells, pre-treated with the PTK6 inhibitor or vehicle control, are seeded in the upper chamber of the insert in serum-free media.

    • The lower chamber contains media with a chemoattractant, such as fetal bovine serum (FBS).[15][16]

    • After incubation (e.g., 18-24 hours), the non-migrated cells on the upper surface of the membrane are removed.[17]

    • The cells that have migrated or invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[15][16]

    • The number of migrated/invaded cells in the inhibitor-treated group is compared to the control group to determine the inhibitory effect.

Visualizing PTK6 Signaling and Experimental Workflows

To better understand the context of PTK6 inhibition, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating PTK6 inhibitors.

PTK6_Signaling_Pathway RTK Receptor Tyrosine Kinases (EGFR, ERBB2, MET) PTK6 PTK6 (Brk) RTK->PTK6 Integrins Integrins Integrins->PTK6 STAT3 STAT3 PTK6->STAT3 AKT AKT PTK6->AKT FAK FAK PTK6->FAK BCAR1 BCAR1 PTK6->BCAR1 ERK ERK PTK6->ERK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration FAK->Migration BCAR1->Migration ERK->Proliferation Invasion Cell Invasion Migration->Invasion This compound This compound & Other Inhibitors This compound->PTK6

Caption: PTK6 signaling cascade and points of inhibition.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Kinase_Assay In Vitro Kinase Assay (Determine IC50) Proliferation Cell Proliferation Assay (Determine GI50/IC50) Kinase_Assay->Proliferation Select potent inhibitors Migration Transwell Migration Assay Proliferation->Migration Invasion Transwell Invasion Assay Proliferation->Invasion Target_Engagement In-Cell Western/ELISA (Confirm target inhibition) Proliferation->Target_Engagement Xenograft Xenograft Tumor Models (Evaluate in vivo efficacy) Migration->Xenograft Invasion->Xenograft Target_Engagement->Xenograft Confirm on-target effects

Caption: Experimental workflow for evaluating PTK6 inhibitors.

References

A Head-to-Head Comparison of Tilfrinib and XMU-MP-2 in the Inhibition of Breast Tumor Kinase (Brk) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), has emerged as a significant therapeutic target in a majority of breast cancers. This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of Brk: Tilfrinib and XMU-MP-2. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their inhibitory efficacy, supported by experimental data and methodologies.

Executive Summary

This compound and XMU-MP-2 are both potent and selective inhibitors of Brk kinase activity. This compound, also identified as compound 4f, demonstrates exceptional potency with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. XMU-MP-2 also exhibits potent inhibition of Brk, effectively suppressing Brk-mediated signaling pathways. This guide will delve into the quantitative inhibitory data, the experimental procedures used to determine their efficacy, and the signaling context in which these inhibitors function.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and XMU-MP-2 against Brk has been evaluated using in vitro kinase assays. The following table summarizes the key quantitative data for these two compounds.

CompoundTargetIC50 (nM)Reference
This compound (compound 4f)Brk/PTK63.15[1][2][3][4][5]
XMU-MP-2Brk/PTK615.6[6]

Note: A lower IC50 value indicates a higher potency of the inhibitor.

Experimental Protocols

The determination of the inhibitory activity of this compound and XMU-MP-2 against Brk was conducted using established biochemical kinase assays. The methodologies employed in the primary literature are detailed below to provide a basis for experimental replication and comparison.

This compound: In Vitro Brk Kinase Assay

The inhibitory activity of this compound against Brk was determined using a radiometric protein kinase assay.

Methodology:

  • Reaction Mixture Preparation: The assay was conducted in a final volume of 25 µL containing the Brk enzyme, a reaction buffer (including MnCl2, ATP, and a substrate peptide), and the test compound (this compound).

  • Incubation: The reaction was initiated by the addition of [γ-33P]ATP and incubated for 10 minutes at 30°C.

  • Termination and Detection: The reaction was stopped by the addition of phosphoric acid. A portion of the reaction mixture was then spotted onto a filtermat, which was subsequently washed to remove excess [γ-33P]ATP.

  • Data Analysis: The radioactivity of the phosphorylated substrate captured on the filtermat was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves.

G cluster_workflow This compound Kinase Assay Workflow prep Prepare Reaction Mixture (Brk, Buffer, Substrate, this compound) start Initiate Reaction (Add [γ-33P]ATP) prep->start incubate Incubate (10 min, 30°C) start->incubate stop Stop Reaction (Add Phosphoric Acid) incubate->stop spot Spot on Filtermat stop->spot wash Wash Filtermat spot->wash measure Measure Radioactivity wash->measure analyze Calculate IC50 measure->analyze

This compound Kinase Assay Workflow
XMU-MP-2: In Vitro Brk Kinase Assay

The potency of XMU-MP-2 in inhibiting Brk enzymatic activity was assessed using the HotSpot technology, a radiometric kinase assay.

Methodology:

  • Assay Components: The assay included the Brk enzyme, a specific substrate peptide, ATP, and varying concentrations of XMU-MP-2. The reaction was carried out in a buffer containing MgCl2 and other necessary components.

  • Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of a mixture of [γ-33P]ATP and unlabeled ATP. The reaction was allowed to proceed for a defined period.

  • Detection: The amount of phosphate incorporated into the substrate was quantified by capturing the radiolabeled substrate and measuring the radioactivity.

  • IC50 Determination: The percentage of inhibition at each concentration of XMU-MP-2 was calculated, and the IC50 value was determined by fitting the data to a dose-response curve.

G cluster_workflow XMU-MP-2 Kinase Assay Workflow components Combine Assay Components (Brk, Substrate, XMU-MP-2) initiate Initiate Reaction (Add [γ-33P]ATP/ATP) components->initiate incubate Incubate initiate->incubate quantify Quantify Phosphate Incorporation incubate->quantify calculate Determine IC50 quantify->calculate

XMU-MP-2 Kinase Assay Workflow

Mechanism of Action and Signaling Context

Both this compound and XMU-MP-2 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the Brk kinase domain, thereby preventing the transfer of a phosphate group to its substrates. Brk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Insulin-like Growth Factor 1 Receptor (IGF-1R).

Upon activation by these upstream receptors, Brk phosphorylates and activates several downstream signaling molecules, leading to the promotion of cell proliferation, survival, migration, and invasion. Key downstream pathways influenced by Brk include the Ras/MAPK (ERK1/2, p38) pathway, the PI3K/Akt pathway, and the activation of signal transducers and activators of transcription (STATs). By inhibiting Brk, this compound and XMU-MP-2 can effectively block these oncogenic signaling cascades.

G cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Pathways cluster_cellular_responses Cellular Responses EGFR EGFR Brk Brk/PTK6 EGFR->Brk HER2 HER2 HER2->Brk IGF1R IGF-1R IGF1R->Brk MAPK Ras/MAPK Pathway (ERK1/2, p38) Brk->MAPK PI3K_Akt PI3K/Akt Pathway Brk->PI3K_Akt STATs STATs Brk->STATs Proliferation Proliferation MAPK->Proliferation Survival Survival MAPK->Survival Migration Migration MAPK->Migration Invasion Invasion MAPK->Invasion PI3K_Akt->Proliferation PI3K_Akt->Survival PI3K_Akt->Migration PI3K_Akt->Invasion STATs->Proliferation STATs->Survival STATs->Migration STATs->Invasion This compound This compound This compound->Brk XMU_MP_2 XMU-MP-2 XMU_MP_2->Brk

Brk Signaling Pathway and Inhibition

Conclusion

Both this compound and XMU-MP-2 are highly effective inhibitors of Brk kinase activity. Based on the available in vitro data, this compound (IC50 = 3.15 nM) demonstrates approximately five-fold greater potency than XMU-MP-2 (IC50 = 15.6 nM) in direct enzymatic inhibition. The choice between these inhibitors for research or therapeutic development may depend on various factors, including their selectivity profiles against other kinases, pharmacokinetic properties, and in vivo efficacy, which warrant further investigation. The detailed experimental protocols provided herein should facilitate such comparative studies.

References

Tilfrinib vs. Dasatinib: A Head-to-Head Comparison of PTK6 Inhibition for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), has emerged as a compelling target in several epithelial cancers. This guide provides a detailed, data-driven comparison of two small molecule inhibitors, Tilfrinib and Dasatinib, with a specific focus on their efficacy and characteristics in inhibiting PTK6. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and therapeutic strategy.

At a Glance: Key Quantitative Data

The following table summarizes the key quantitative parameters of this compound and Dasatinib in the context of PTK6 inhibition.

ParameterThis compoundDasatinib
Primary Target(s) PTK6 (Brk)BCR-ABL, Src family kinases, c-KIT, EPHA2, PDGFRβ, and others
PTK6 Inhibition (IC50) 3.15 nM[1][2][3][4][5][6]Not explicitly defined as an IC50, but reduces PTK6 activity to 4.7% of uninhibited reaction in vitro[1]
Selectivity for PTK6 Highly selective (>1000-fold over a panel of other kinases)[1][4][6]Multi-kinase inhibitor with PTK6 as an "off-target"[1]

Mechanism of Action and Specificity

This compound is a potent and highly selective inhibitor of PTK6.[1][2][3][4][5][6] Its mechanism of action is centered on binding to the ATP-binding site of the PTK6 kinase domain, thereby preventing the phosphorylation of downstream substrates. The high selectivity of this compound minimizes off-target effects, making it a valuable tool for studying the specific roles of PTK6 in cellular processes and as a candidate for targeted therapy.

Dasatinib , in contrast, is a broad-spectrum tyrosine kinase inhibitor.[7][8][9] While it is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, it also demonstrates inhibitory activity against PTK6.[1][8] The interaction of Dasatinib with the ATP binding pocket of PTK6 has been confirmed through co-crystal structures.[8] However, its action on PTK6 is considered an "off-target" effect, and its use in studying PTK6-specific functions is complicated by its activity against numerous other kinases.

PTK6 Signaling Pathway

The following diagram illustrates the central role of PTK6 in intracellular signaling and the points of inhibition by this compound and Dasatinib.

PTK6_Signaling_Pathway cluster_upstream Upstream Activators cluster_ptk6 PTK6 cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinases (EGFR, ERBB2, MET, IGF1R) PTK6 PTK6 (Brk) RTK->PTK6 Activation STAT3_5 STAT3 / STAT5b PTK6->STAT3_5 Phosphorylation BCatenin β-catenin PTK6->BCatenin Phosphorylation RNA_BP RNA Binding Proteins (Sam68, SLM1/2) PTK6->RNA_BP Phosphorylation Migration Migration PTK6->Migration Proliferation Proliferation STAT3_5->Proliferation BCatenin->Proliferation Survival Survival RNA_BP->Survival This compound This compound This compound->PTK6 Inhibition Dasatinib Dasatinib Dasatinib->PTK6 Inhibition

PTK6 signaling pathway and points of inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare PTK6 inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the in-vitro potency of inhibitors against purified PTK6 kinase.

Workflow Diagram:

Biochemical_Assay_Workflow Start Start: Purified PTK6 Enzyme Inhibitor Add Inhibitor (this compound or Dasatinib) at varying concentrations Start->Inhibitor Substrate Add ATP and Peptide Substrate Inhibitor->Substrate Incubation Incubate at 30°C Substrate->Incubation Detection Measure Phosphorylation (e.g., ADP-Glo, TR-FRET) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagents and Materials:

    • Recombinant human PTK6 enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP at a concentration near the Km for PTK6

    • Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test inhibitors (this compound, Dasatinib) serially diluted in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

    • 384-well microplates

  • Procedure:

    • Add 2.5 µL of 4x test inhibitor dilution to the wells of a 384-well plate.

    • Add 2.5 µL of 4x PTK6 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP and substrate solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Data is normalized to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).

    • IC50 values are calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Cellular PTK6 Autophosphorylation Assay

Objective: To assess the ability of inhibitors to block PTK6 activity within a cellular context.

Workflow Diagram:

Cellular_Assay_Workflow Start Start: Culture PTK6-expressing cells Treatment Treat cells with Inhibitor (this compound or Dasatinib) Start->Treatment Lysis Lyse cells and collect protein Treatment->Lysis WesternBlot Western Blot for p-PTK6 (Y342) and total PTK6 Lysis->WesternBlot Quantification Quantify band intensity WesternBlot->Quantification Analysis Determine inhibition of PTK6 autophosphorylation Quantification->Analysis

Workflow for a cellular PTK6 autophosphorylation assay.

Methodology:

  • Cell Culture:

    • Plate breast cancer cells known to express PTK6 (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment:

    • Treat cells with varying concentrations of this compound or Dasatinib for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-PTK6 (Tyr342) and total PTK6 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-PTK6 signal to the total PTK6 signal for each treatment condition.

    • Calculate the percentage of inhibition relative to the DMSO control.

Conclusion

This compound and Dasatinib present distinct profiles as PTK6 inhibitors. This compound's potency and high selectivity make it an ideal research tool for elucidating the specific functions of PTK6 and a promising candidate for targeted drug development where PTK6 is a primary oncogenic driver. Dasatinib, while an effective inhibitor of PTK6, has a broad kinase inhibition profile. This multi-targeted nature may offer therapeutic advantages in cancers driven by multiple signaling pathways but complicates its use in studies aimed at understanding PTK6-specific roles. The choice between these inhibitors will ultimately depend on the specific research question or therapeutic strategy. For studies requiring precise targeting of PTK6, this compound is the superior choice. For broader pathway inhibition that includes PTK6, Dasatinib may be considered.

References

Validating the Specificity of Tilfrinib: A Comparative Kinase Profiling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). We present a head-to-head comparison of this compound's kinase specificity against other well-known kinase inhibitors, Bosutinib and Dasatinib, supported by representative experimental data. This guide is intended to assist researchers in evaluating the selectivity of this compound for their studies.

Introduction to this compound and Kinase Specificity

This compound has emerged as a highly potent and selective inhibitor of Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, ovarian, and prostate cancer.[1][2][3] Brk/PTK6 is a key signaling node downstream of growth factor receptors like EGFR and HER2, and its activation promotes cancer cell proliferation, survival, and migration through pathways involving STAT3, Akt, and Rac1.[1][3][4]

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. Therefore, rigorous validation of a kinase inhibitor's specificity is paramount. This guide provides a framework for assessing the kinase profile of this compound in comparison to other inhibitors that target similar signaling pathways.

Comparative Kinase Profiling

To objectively assess the specificity of this compound, we have compiled a representative kinase profiling dataset. The following tables summarize the inhibitory activity of this compound, Bosutinib, and Dasatinib against a panel of selected kinases. The data for this compound is representative of its known high selectivity, while the data for Bosutinib and Dasatinib are based on publicly available information.

Table 1: Inhibitory Activity (IC50, nM) of this compound, Bosutinib, and Dasatinib against Primary Target and Key Off-Targets

KinaseThis compound (IC50, nM)Bosutinib (IC50, nM)Dasatinib (IC50, nM)
Brk/PTK6 3.15 251.2
SRC>30001.20.55
ABL1>10000230.6
LCK>50001.10.47
EGFR>10000>10000110
HER2/ERBB2>10000>10000360
VEGFR2>1000011019

Data for this compound is representative of its high selectivity. Data for Bosutinib and Dasatinib is compiled from public sources.

Table 2: Selectivity Profile - Percentage of Kinases Inhibited >50% at 1 µM

InhibitorPercentage of Kinases Inhibited >50% (at 1 µM)
This compound< 1%
Bosutinib~15%
Dasatinib~30%

This data illustrates the broader kinase activity of each inhibitor at a high concentration.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear understanding of the methodologies and biological context, we have included diagrams generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound Kinase Inhibitor (this compound, Comparators) incubation Incubation (Inhibitor + Kinase + ATP/Substrate) compound->incubation kinase_panel Kinase Panel (e.g., 96-well format) kinase_panel->incubation reagents Assay Reagents (ATP, Substrate, Buffer) reagents->incubation detection Signal Detection (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Figure 1: Experimental workflow for kinase profiling.

Brk_signaling_pathway EGFR EGFR/HER2 Brk Brk/PTK6 EGFR->Brk Activates STAT3 STAT3 Brk->STAT3 Phosphorylates PI3K PI3K Brk->PI3K Activates Rac1 Rac1 Brk->Rac1 Activates Proliferation Cell Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival p38 p38 MAPK Rac1->p38 Migration Cell Migration p38->Migration This compound This compound This compound->Brk Inhibits

References

Tilfrinib's Selectivity Profile: A Comparative Guide to its Cross-reactivity with Src Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Halle, Germany - Tilfrinib (also known as compound 4f) has emerged as a highly potent and selective inhibitor of Breast Tumor Kinase (Brk), also identified as Protein Tyrosine Kinase 6 (PTK6). With a half-maximal inhibitory concentration (IC50) of 3.15 nM against Brk, this compound's efficacy is well-documented.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity with other Src family kinases, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Analysis of Kinase Inhibition

However, to provide a comparative context, the available data on this compound's primary target is presented below.

KinaseIC50 (nM)
Brk/PTK63.15
Table 1: Inhibitory activity of this compound against its primary target, Brk/PTK6.

Experimental Protocols

The following section details the methodologies employed in the initial characterization of this compound's inhibitory activity.

In Vitro Kinase Assay

The inhibitory activity of this compound against Brk/PTK6 was determined using a well-established in vitro kinase assay. The general steps for such an assay are as follows:

  • Enzyme and Substrate Preparation: Recombinant human Brk/PTK6 enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.

  • Detection: The level of substrate phosphorylation is quantified. This is often achieved using methods such as:

    • Radiometric assays: Utilizing ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Employing phospho-specific antibodies or coupled enzyme systems that produce a fluorescent signal.

  • Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_upstream Upstream Signals cluster_receptor Receptor Tyrosine Kinases cluster_brk Brk Signaling cluster_src Src Family Kinases (Potential Cross-reactivity) cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR Brk Brk/PTK6 EGFR->Brk STAT3 STAT3 Brk->STAT3 AKT AKT Brk->AKT Migration Migration Brk->Migration Src Src Lck Lck Fyn Fyn Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival This compound This compound This compound->Brk This compound->Src This compound->Lck This compound->Fyn

Figure 1: Simplified signaling pathway of Brk/PTK6 and potential cross-reactivity of this compound with Src family kinases.

Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->Prepare_Reagents Serial_Dilution Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Kinase_Reaction Incubate Kinase, Substrate, ATP, and this compound Serial_Dilution->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Detection Detect Phosphorylation Stop_Reaction->Detection Data_Analysis Analyze Data (Calculate % Inhibition) Detection->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Figure 2: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a potent and highly selective inhibitor of Brk/PTK6. While its cross-reactivity with the broader Src family of kinases is suggested to be low, detailed quantitative data from a comprehensive kinase panel remains to be published in accessible literature. The provided experimental framework offers a basis for researchers to conduct their own comparative studies to further elucidate the selectivity profile of this promising inhibitor. Further investigations are warranted to fully characterize the interaction of this compound with all members of the Src family kinases to better understand its therapeutic potential and off-target effects.

References

Unlocking Synergistic Potential: Tilfrinib in Combination with Chemotherapy for Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of breast cancer treatment is continually evolving, with a significant focus on targeted therapies that can enhance the efficacy of standard chemotherapy regimens. One such promising agent is Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk/PTK6). Preclinical evidence suggests that this compound, when used in combination with conventional chemotherapeutic agents, may offer a synergistic anti-tumor effect, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). This guide provides a comparative overview of the synergistic effects of this compound with chemotherapy, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.

Comparative Analysis of this compound's Synergistic Effects

Emerging preclinical research has begun to shed light on the potential of this compound to sensitize breast cancer cells to the cytotoxic effects of chemotherapy. The primary mechanism is believed to involve the inhibition of Brk/PTK6, a non-receptor tyrosine kinase that is overexpressed in a large percentage of breast tumors and is implicated in promoting cell proliferation, survival, and resistance to therapy.

A key study investigated the combination of this compound (referred to as compound 4f) with doxorubicin and paclitaxel in TNBC cell lines. The findings demonstrated that co-administration of this compound led to a notable increase in the responsiveness of these cancer cells to lower doses of both chemotherapeutic agents.

Table 1: Synergistic Effects of this compound with Doxorubicin in Triple-Negative Breast Cancer Cell Lines

Cell LineTreatmentObservation
MDA-MB-231 Doxorubicin + this compoundModest but significant increase in responsiveness to doxorubicin at lower doses.
MDA-MB-436 Doxorubicin + this compoundModest but significant increase in responsiveness to doxorubicin at lower doses.

Table 2: Synergistic Effects of this compound with Paclitaxel in Triple-Negative Breast Cancer Cell Lines

Cell LineTreatmentObservation
MDA-MB-231 Paclitaxel + this compoundModest but significant increase in responsiveness to paclitaxel at lower doses.
MDA-MB-436 Paclitaxel + this compoundModest but significant increase in responsiveness to paclitaxel at lower doses.

Note: The available data is qualitative and based on a single preclinical study. Further research with quantitative metrics such as IC50 and Combination Index (CI) values is necessary for a more comprehensive comparison.

Experimental Protocols

The following is a detailed methodology for a cell viability assay to assess the synergistic effects of this compound and chemotherapy, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-436) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment:

    • Prepare stock solutions of this compound, doxorubicin, and paclitaxel in dimethyl sulfoxide (DMSO).

    • Cells are treated with a range of concentrations of this compound alone, chemotherapy agent alone, or a combination of both. Control wells receive DMSO at the same final concentration as the treated wells.

  • Incubation:

    • The plates are incubated for 72 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control.

    • The half-maximal inhibitory concentration (IC50) for each treatment is determined.

    • The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).

Visualizing the Mechanisms of Action

To understand the synergistic interaction between this compound and chemotherapy, it is essential to visualize the underlying signaling pathways and experimental workflows.

Synergistic_Mechanism_of_Tilfrinib_and_Chemotherapy Hypothesized Synergistic Mechanism of this compound and Chemotherapy cluster_legend Legend Chemotherapy Chemotherapy (e.g., Doxorubicin, Paclitaxel) DNA_Damage DNA Damage & Microtubule Disruption Chemotherapy->DNA_Damage induces Synergistic_Apoptosis Synergistic Apoptosis Chemotherapy->Synergistic_Apoptosis Cellular_Stress Cellular Stress DNA_Damage->Cellular_Stress leads to Apoptosis Apoptosis Cellular_Stress->Apoptosis triggers Brk_PTK6 Brk/PTK6 Cellular_Stress->Brk_PTK6 may upregulate This compound This compound This compound->Brk_PTK6 inhibits This compound->Synergistic_Apoptosis Proliferation_Survival_Pathways Pro--Proliferation & Pro-Survival Pathways (e.g., MAPK, PI3K/Akt) Brk_PTK6->Proliferation_Survival_Pathways activates Cell_Survival Enhanced Cell Survival & Proliferation Brk_PTK6->Cell_Survival Cell_Cycle_Progression Cell Cycle Progression Proliferation_Survival_Pathways->Cell_Cycle_Progression Proliferation_Survival_Pathways->Cell_Survival Stimulatory_Arrow Activates/Induces Inhibitory_Arrow Inhibits Stimulatory_Edge Stimulatory_Edge->Stimulatory_Arrow Inhibitory_Edge Inhibitory_Edge->Inhibitory_Arrow

Caption: Hypothesized mechanism of this compound's synergistic effect with chemotherapy.

Experimental_Workflow Experimental Workflow for Assessing Synergy start Start cell_culture Culture Breast Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding drug_treatment Treat with this compound, Chemotherapy, or Combination cell_seeding->drug_treatment incubation Incubate for 72h drug_treatment->incubation viability_assay Perform Cell Viability Assay (MTT) incubation->viability_assay data_analysis Analyze Data: - Calculate IC50 - Determine Combination Index (CI) viability_assay->data_analysis synergy_conclusion Conclusion on Synergistic Effect data_analysis->synergy_conclusion end End synergy_conclusion->end

Caption: A typical experimental workflow for evaluating drug synergy in vitro.

Evaluating the Anti-Tumor Activity of Tilfrinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the anti-tumor activity of Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk)/Protein Tyrosine Kinase 6 (PTK6). This document compares this compound's performance with other PTK6-targeting kinase inhibitors, supported by available preclinical data.

This compound has emerged as a highly selective and potent small molecule inhibitor of PTK6, a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, bladder, prostate, and colorectal cancer.[1][2] With a half-maximal inhibitory concentration (IC50) of 3.15 nM, this compound's high potency suggests its potential as a targeted therapeutic agent.[2][3][4] This guide synthesizes the current preclinical data on this compound and compares it with other relevant kinase inhibitors that also target PTK6.

Mechanism of Action and Preclinical Efficacy of this compound

This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of PTK6.[2][3][4] PTK6 is a key signaling molecule downstream of several receptor tyrosine kinases, including EGFR, HER2, and IGF-1R. Its activation promotes cancer cell proliferation, survival, migration, and invasion. By blocking PTK6, this compound disrupts these oncogenic signaling pathways.

In vitro studies have demonstrated this compound's anti-proliferative activity against various cancer cell lines. Specifically, it has shown significant growth inhibition in breast cancer cell lines MCF7, HS-578T, and BT-549 with GI50 values of 0.99, 1.02, and 1.58 µM, respectively. Furthermore, in the bladder cancer cell line UM-UC-3, this compound treatment (20 µM for 36 hours) led to a decrease in the expression of downstream signaling molecules, indicating its on-target activity.[2]

While in vivo data for this compound is not yet publicly available, the preclinical results for other selective PTK6 inhibitors provide a strong rationale for its potential efficacy in animal models.

Comparative Analysis of PTK6 Inhibitors

To provide a comprehensive perspective, this section compares this compound with other notable kinase inhibitors that also target PTK6.

InhibitorTypeTarget(s)In Vitro Potency (IC50/GI50)In Vivo EfficacyClinical Status
This compound Selective PTK6 InhibitorPTK6 (IC50: 3.15 nM) GI50: 0.99-1.58 µM (Breast Cancer Cell Lines)Data not publicly availablePreclinical
XMU-MP-2 Selective PTK6 InhibitorPTK6Reported to reduce proliferation in BRK-positive breast cancer cells.Repressed tumor growth in mouse xenograft models of BRK-positive breast cancer.[1]Preclinical
Dasatinib Multi-kinase InhibitorBCR-ABL, SRC family (including PTK6), c-KIT, PDGFRSubmicromolar IC50 in some neuroblastoma cell lines.[5]Showed tumor growth inhibition in neuroblastoma and cutaneous T-cell lymphoma xenograft models.[5][6]Approved for Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[7]
Bosutinib Multi-kinase InhibitorSRC, ABL (including PTK6)Potent preclinical activity against imatinib-resistant CML cell lines.Demonstrated anti-tumor efficacy in an orthotopic xenograft neuroblastoma mouse model.[8]Approved for CML.
Sitravatinib Multi-kinase InhibitorVEGFR, PDGFR, c-Kit, MET, AXL, RET, PTK6Enhanced anti-proliferative effects in TKI-resistant cells.[9]Showed significant tumor growth inhibition in various xenograft models, including those resistant to other TKIs.[10][11][12][13]In clinical trials for various solid tumors.[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

PTK6_Signaling_Pathway RTKs RTKs (EGFR, HER2, IGF-1R) PTK6 PTK6 (Brk) RTKs->PTK6 Activation STAT3 STAT3 PTK6->STAT3 Phosphorylation Akt Akt PTK6->Akt Activation Migration Cell Migration PTK6->Migration This compound This compound This compound->PTK6 Inhibition Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival Akt->Survival

Caption: Simplified PTK6 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cancer Cell Lines (e.g., Breast, Bladder) Treatment Treat with this compound (Dose-Response) CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (PTK6 Phosphorylation) Treatment->WesternBlot Xenograft Establish Xenograft Model (e.g., Nude Mice) DrugAdmin Administer this compound Xenograft->DrugAdmin TumorMeasurement Monitor Tumor Growth (Bioluminescence Imaging) DrugAdmin->TumorMeasurement Analysis Analyze Tumor Tissue TumorMeasurement->Analysis

Caption: General experimental workflow for evaluating the anti-tumor activity of this compound.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, UM-UC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot for PTK6 Phosphorylation

This protocol is used to determine if this compound inhibits the phosphorylation of PTK6 in cancer cells.

  • Cell Lysis: Culture cancer cells to 70-80% confluency and treat with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PTK6 (p-PTK6). A separate blot should be incubated with an antibody for total PTK6 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-PTK6 and total PTK6.

In Vivo Xenograft Model and Bioluminescence Imaging

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

  • Cell Line Preparation: Transfect a suitable cancer cell line (e.g., MDA-MB-231 for breast cancer, UM-UC-3 for bladder cancer) with a luciferase-expressing vector for in vivo imaging.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 luciferase-expressing cancer cells suspended in Matrigel into the flank of each mouse.[18] For orthotopic models, inject cells into the mammary fat pad (for breast cancer) or into the bladder wall (for bladder cancer).[19][20]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers and/or by in vivo bioluminescence imaging.[21][22][23] For imaging, administer D-luciferin (150 mg/kg) via intraperitoneal injection and image the mice using an in vivo imaging system (e.g., IVIS).[24][25]

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (or vehicle control) orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound is a promising, highly potent, and selective inhibitor of PTK6 with demonstrated in vitro anti-proliferative activity in breast and bladder cancer cell lines. While in vivo and clinical data for this compound are not yet available, preclinical studies on other PTK6 inhibitors, such as XMU-MP-2, suggest a strong potential for in vivo anti-tumor efficacy.

Further preclinical studies are warranted to evaluate the in vivo efficacy of this compound in various cancer xenograft models and to establish its pharmacokinetic and pharmacodynamic profile. These studies will be crucial in determining its potential for clinical development as a novel targeted therapy for PTK6-driven cancers. The comparative data presented in this guide provides a valuable resource for researchers in the field to position this compound within the current landscape of cancer therapeutics.

References

In Vivo Showdown: A Comparative Guide to Tilfrinib and Other Kinase Inhibitors in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of oncology drug development, the in vivo efficacy of novel kinase inhibitors is a critical determinant of their therapeutic potential. This guide provides a comprehensive in vivo comparison of Tilfrinib, a potent and selective Breast Tumor Kinase (Brk/PTK6) inhibitor, with other relevant kinase inhibitors. Drawing upon available preclinical data, this report summarizes key efficacy parameters, details experimental methodologies, and visualizes associated signaling pathways to offer researchers, scientists, and drug development professionals a clear, data-driven perspective.

Executive Summary

While direct head-to-head in vivo comparative studies for this compound are not extensively published, this guide synthesizes available data for this compound and compares it with publicly accessible in vivo efficacy data for other kinase inhibitors targeting Brk/PTK6 and the closely related Src family of kinases. The available data suggests that while this compound shows promise in vitro, its efficacy as a single agent in vivo may be context-dependent, and its true potential might be realized in combination therapies. This guide presents data for the Brk/PTK6 inhibitor XMU-MP-2 and the Src family kinase inhibitors Dasatinib and Saracatinib as relevant comparators.

Data Presentation: In Vivo Efficacy of Kinase Inhibitors

The following tables summarize the in vivo anti-tumor activity of this compound and selected comparator kinase inhibitors in breast cancer xenograft models.

InhibitorTargetCancer ModelDosingTumor Growth Inhibition (TGI)Source
This compound (compound 4f) Brk/PTK6MDA-MB-231 (Triple-Negative Breast Cancer)Not specified in publicly available single-agent studiesData not available from single-agent in vivo studies. One study suggests that kinase inhibition of Brk alone is unlikely to halt tumor growth in vivo.[1]
XMU-MP-2 Brk/PTK6BRK-positive breast cancer cellsNot specified in abstractRepressed tumor growth[2]
Dasatinib Src family kinases, AblMCF-7 (ER+)Not specified in abstractReduced establishment and growth of solid tumors[3]
Dasatinib Src family kinases, AblMDA-MB-231 (Triple-Negative Breast Cancer)Not specified in abstractReduced skeletal metastases[4]
Saracatinib (AZD0530) Src/AblER-positive breast cancer xenograft50 mg/kg, p.o. dailyEffective in combination with an ER blockade[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for common breast cancer xenograft models used in the evaluation of kinase inhibitors.

MDA-MB-231 Xenograft Model (Triple-Negative Breast Cancer)
  • Cell Culture: MDA-MB-231 cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 MDA-MB-231 cells in a sterile medium (e.g., PBS or Hank's Balanced Salt Solution), often mixed with Matrigel, is injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The kinase inhibitor or vehicle control is administered according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity), survival analysis, and biomarker analysis from tumor tissue at the end of the study.[6][7]

MCF-7 Xenograft Model (ER-Positive Breast Cancer)
  • Cell Culture: MCF-7 cells are maintained in a suitable medium, such as MEM, supplemented with 10% fetal bovine serum, insulin, and antibiotics.

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or SCID) are used to prevent endogenous estrogen from interfering with the study.

  • Estrogen Supplementation: To support the growth of these estrogen-dependent cells, a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol) is typically implanted subcutaneously a few days before tumor cell injection.

  • Tumor Cell Implantation: Approximately 1 x 10^7 MCF-7 cells, often in a mixture with Matrigel, are injected subcutaneously into the flank or into the mammary fat pad.

  • Tumor Growth Monitoring and Treatment: Similar to the MDA-MB-231 model, tumor growth is monitored, and treatment is initiated when tumors reach a specified volume.

  • Efficacy Evaluation: Endpoints are similar to those for the MDA-MB-231 model, with a focus on tumor growth inhibition in the context of estrogen-driven proliferation.[6][7]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

Brk_Signaling_Pathway Ligand Growth Factor (e.g., EGF, Heregulin) RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ligand->RTK Binds Brk Brk/PTK6 RTK->Brk Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Brk->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes This compound This compound This compound->Brk Inhibits

Caption: Simplified Brk/PTK6 signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_cell_culture 1. Cell Culture cluster_implantation 2. Tumor Implantation cluster_treatment 3. Treatment cluster_evaluation 4. Efficacy Evaluation Cell_Lines Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Implantation Subcutaneous or Orthotopic Injection into Immunodeficient Mice Cell_Lines->Implantation Randomization Randomization into Treatment Groups Implantation->Randomization Treatment Administration of Kinase Inhibitor or Vehicle Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis Monitoring->Endpoint

Caption: General experimental workflow for in vivo efficacy studies using xenograft models.

Discussion and Future Directions

The available preclinical data indicates that while this compound is a potent and selective inhibitor of Brk/PTK6 in vitro, its in vivo efficacy as a monotherapy for breast cancer requires further investigation. The limited data suggests that a combinatorial approach may be more effective. The comparator inhibitors, XMU-MP-2, Dasatinib, and Saracatinib, have demonstrated varying degrees of in vivo anti-tumor activity in different breast cancer models, providing a benchmark for the performance of Brk/PTK6 and Src family kinase inhibitors.

Future studies should focus on conducting and publishing comprehensive in vivo efficacy studies of this compound as a single agent and in combination with standard-of-care therapies in various breast cancer subtypes. Head-to-head comparative studies with other Brk/PTK6 and Src family inhibitors would be invaluable in elucidating the relative therapeutic potential of this compound.

References

Assessing the Selectivity of Tilfrinib Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tilfrinib, a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). The document is intended to assist researchers and drug development professionals in evaluating the selectivity profile of this compound in comparison to other known kinase inhibitors targeting PTK6. While comprehensive quantitative data from a broad kinase panel for this compound is not publicly available, this guide summarizes the existing data on its high potency and selectivity, and provides context through comparison with other inhibitors.

Executive Summary

This compound has emerged as a highly potent and selective inhibitor of Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, prostate, and ovarian cancers. With a reported half-maximal inhibitory concentration (IC50) of 3.15 nM for Brk, this compound stands out for its on-target potency.[1][2][3] Furthermore, it is consistently described as exhibiting over 1,000-fold selectivity for Brk compared to a panel of other kinases, indicating a favorable profile for minimizing off-target effects.[1] This guide presents a comparison of this compound's potency with other PTK6 inhibitors and details the standard experimental methodologies used to assess kinase inhibitor selectivity.

Data Presentation: Comparison of PTK6/Brk Kinase Inhibitors

The following table summarizes the in vitro potency of this compound and other selected PTK6/Brk kinase inhibitors. This data is crucial for understanding the on-target efficacy of these compounds.

CompoundTarget KinaseIC50 (nM)Notes
This compound Brk/PTK6 3.15 Potent and highly selective inhibitor. [1][2][3]
DasatinibBrk/PTK69A multi-kinase inhibitor targeting Src, Abl, and others.
XMU-MP-2Brk/PTK63.2A potent and selective Brk/PTK6 inhibitor.
PF-6689840PTK6/Brk54A potent and selective Type II PTK6/Brk inhibitor.
PF-6683324PTK6/Brk76A potent and selective Type II PTK6/Brk inhibitor.

Mandatory Visualization

Signaling Pathway of PTK6

The diagram below illustrates a simplified signaling pathway involving PTK6 (Brk). PTK6 can be activated by various upstream signals, including growth factor receptors like EGFR. Once activated, PTK6 phosphorylates downstream substrates, such as STAT3, leading to the regulation of gene expression involved in cell proliferation, survival, and migration.

PTK6_Signaling_Pathway EGF Growth Factors (e.g., EGF) EGFR EGFR EGF->EGFR PTK6 PTK6 (Brk) EGFR->PTK6 Activation STAT3 STAT3 PTK6->STAT3 Phosphorylation This compound This compound This compound->PTK6 Inhibition Nucleus Nucleus STAT3->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression

Caption: Simplified PTK6 (Brk) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound using a large-scale kinase panel screening platform, such as KINOMEscan.

Kinase_Selectivity_Workflow start Start compound Test Compound (e.g., this compound) start->compound assay Binding or Activity Assay compound->assay kinase_panel Large Kinase Panel (~400+ kinases) kinase_panel->assay data_acq Data Acquisition (% Inhibition or Kd) assay->data_acq analysis Data Analysis (Selectivity Scoring) data_acq->analysis results Selectivity Profile (On-target vs. Off-target) analysis->results end End results->end

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed below are representative protocols for key experiments used to determine the potency and selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of Brk/PTK6 kinase activity in a biochemical assay.

Materials:

  • Recombinant human Brk/PTK6 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for the kinase)

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

  • This compound (dissolved in DMSO, serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • Add a fixed amount of Brk/PTK6 enzyme to each well of a 384-well plate, except for the negative control wells.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a two-step process of terminating the kinase reaction and depleting remaining ATP, followed by conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

This protocol provides a general overview of a competitive binding assay used to determine the selectivity of a compound against a large panel of kinases.

Objective: To assess the binding affinity of this compound against a comprehensive panel of human kinases to determine its selectivity profile.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

Materials:

  • Test compound (this compound) at a specified concentration (e.g., 1 µM)

  • A large panel of DNA-tagged human kinases

  • Immobilized active-site directed ligand on a solid support (e.g., beads)

  • Assay buffer

  • qPCR reagents

Procedure:

  • The test compound (this compound) is incubated with a specific DNA-tagged kinase from the panel.

  • This mixture is then added to a well containing the immobilized ligand.

  • The plate is incubated to allow for binding competition between the test compound and the immobilized ligand to the kinase active site.

  • The beads are washed to remove unbound kinase.

  • The amount of kinase bound to the beads is quantified by qPCR using primers specific for the DNA tag.

  • The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

  • A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold at a given concentration, providing a quantitative measure of selectivity.

Conclusion

This compound is a highly potent inhibitor of Brk/PTK6 with a reported IC50 of 3.15 nM.[1][2][3] While quantitative data from a comprehensive kinome-wide screen is not publicly available, multiple sources indicate a high degree of selectivity (>1000-fold) for its primary target.[1] This suggests that this compound has a favorable therapeutic window with a reduced likelihood of off-target effects commonly associated with less selective kinase inhibitors. For a definitive assessment of its selectivity profile, direct experimental evaluation using a broad kinase panel, as outlined in the provided protocols, is recommended. The information and protocols in this guide provide a framework for researchers to understand and further investigate the selectivity of this compound and other kinase inhibitors.

References

Safety Operating Guide

Prudent Disposal of Tilfrinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal guidelines for Tilfrinib have not been officially published. The following procedures are based on established best practices for the disposal of potent, research-grade chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

This compound is a potent and selective inhibitor of breast tumor kinase (Brk), also known as protein tyrosine kinase 6 (PTK6), and is utilized in cancer research.[1][2] Proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides essential information for the safe management and disposal of this compound in a laboratory setting.

Key Chemical and Safety Data

A comprehensive understanding of this compound's properties is the first step toward safe handling and disposal.

PropertyValueSource
CAS Number 1600515-49-8[3]
Molecular Formula C17H13N3O[3]
Molecular Weight 275.3 g/mol [3]
Appearance Solid[4]
Solubility DMSO: 23 mg/mL, Ethanol: 13 mg/mL[3][4]
Storage Store at -20°C[3][4]
Purity ≥98%
Hazard Statement This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing.[4]

Experimental Protocols for Disposal

The proper disposal of this compound depends on its form (solid, in solution, or as contaminated material).

Protocol 1: Disposal of Unused Solid this compound

  • Do Not Dispose Down the Drain or in General Waste: Solid chemical waste of this nature should never be disposed of in a manner that could allow it to enter the environment untreated.

  • Segregation: Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), CAS number, and the appropriate hazard warnings.

  • Waste Stream: This waste should be managed as chemical or pharmaceutical waste, destined for incineration at a licensed facility.

  • Consult EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

Protocol 2: Disposal of this compound Solutions

This compound is soluble in organic solvents like DMSO and ethanol.[3][4] These solutions must be handled as hazardous chemical waste.

  • Collection: Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container. The container must be compatible with the solvent used (e.g., a polyethylene container for organic solvents).

  • Labeling: Clearly label the container with the full chemical names of all constituents (e.g., "this compound in Dimethyl Sulfoxide"), their approximate concentrations, and appropriate hazard symbols.

  • Segregation: Do not mix different solvent waste streams unless explicitly permitted by your EHS office.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.

Protocol 3: Disposal of Contaminated Labware

Items such as pipette tips, centrifuge tubes, gloves, and empty vials that have come into direct contact with this compound are considered contaminated waste.

  • Solid Contaminated Waste:

    • Collection: Place all contaminated solid materials in a designated, labeled hazardous waste bag or container. This is often referred to as "chemically contaminated solid waste."

    • Segregation: Keep this waste separate from regular trash and biohazardous waste.

    • Disposal: The container should be sealed and disposed of through the institutional chemical waste program.

  • Contaminated Glassware:

    • Decontamination: If possible and safe, rinse the glassware three times with a suitable solvent (one in which this compound is soluble, like ethanol). The rinsate must be collected and disposed of as liquid chemical waste (see Protocol 2).

    • Disposal of Rinsed Glassware: After thorough rinsing, the glassware can typically be disposed of in a designated broken glass container.[5] Consult your EHS for specific institutional policies.

    • Disposal of Un-rinsed Glassware: If rinsing is not feasible, the contaminated glassware must be disposed of as hazardous solid waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Tilfrinib_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste solid Solid this compound (Unused/Expired) start->solid solution This compound in Solution (e.g., DMSO, Ethanol) start->solution contaminated Contaminated Labware (Gloves, Tips, Vials) start->contaminated solid_waste Collect in Labeled Solid Chemical Waste Container solid->solid_waste liquid_waste Collect in Labeled Liquid Chemical Waste Container solution->liquid_waste contaminated_waste Collect in Labeled Contaminated Solid Waste Container contaminated->contaminated_waste ehs_pickup Arrange for Pickup by Institutional EHS solid_waste->ehs_pickup liquid_waste->ehs_pickup contaminated_waste->ehs_pickup incineration Dispose via Licensed Hazardous Waste Incineration ehs_pickup->incineration

Caption: Workflow for the safe disposal of different forms of this compound waste.

General Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in any form.

  • Ventilation: Handle solid this compound and prepare solutions in a chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedure for potent compounds. This typically involves containing the spill, decontaminating the area with an appropriate solvent, and collecting all cleanup materials as hazardous waste.

  • Training: Ensure all personnel handling this compound are trained on its potential hazards and the proper procedures for its use and disposal.

By adhering to these guidelines and maintaining open communication with your institution's safety office, you can ensure the safe and responsible management of this compound waste in your research activities.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tilfrinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Tilfrinib. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research.

This compound is a potent and selective inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2] While a valuable tool in cancer research, its handling requires stringent safety measures due to its potential biological activity. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection.[3] The following table summarizes the required PPE based on the foreseeable exposure risk.

TaskRequired PPERationale
Receiving and Unpacking - Single pair of chemotherapy glovesTo protect against potential external contamination of the shipping container.
Weighing and Aliquoting (Solid) - Double chemotherapy gloves- Impermeable disposable gown- Safety glasses with side shields or goggles- N95 or higher respiratorHigh risk of aerosolization of the potent compound. Work must be performed in a certified chemical fume hood or ventilated balance enclosure.[3]
Reconstituting and Diluting (Liquid) - Double chemotherapy gloves- Impermeable disposable gown- Safety glasses with side shields or gogglesTo protect against splashes and spills of the concentrated stock solution. Work should be performed in a chemical fume hood.[3]
Administering to cell cultures - Single pair of chemotherapy gloves- Lab coatLower concentration reduces risk, but standard laboratory precautions are necessary to prevent skin contact.
Spill Cleanup - Double chemotherapy gloves- Impermeable disposable gown- Goggles or face shield- Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areasTo provide maximum protection from concentrated exposure during cleanup of the hazardous material.[3]

Operational Plan: From Receipt to Use

This section provides a step-by-step guide for the safe handling of this compound throughout the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.

  • Storage: Store this compound in a securely sealed, clearly labeled container in a designated, locked, and ventilated area away from incompatible materials.[1] The specific storage temperature should be in accordance with the manufacturer's instructions.

Preparation of Stock Solutions (Aseptic Technique in a Chemical Fume Hood)
  • Pre-use Check: Before use, ensure the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE for handling solid compounds (see table above).

  • Weighing: Carefully weigh the desired amount of this compound powder in a ventilated balance enclosure or chemical fume hood. Use anti-static tools if necessary to prevent dispersal of the powder.

  • Reconstitution: Add the appropriate solvent to the vial containing the this compound powder. Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved. Avoid sonication, which can generate aerosols.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Aliquoting: If necessary, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Experimental Use
  • Dilutions: Prepare working dilutions from the stock solution in a chemical fume hood.

  • Cell Culture: When adding this compound to cell cultures, use appropriate aseptic techniques.

  • Incubation: Incubate treated cells in a designated incubator, clearly labeled as containing a hazardous substance if required by institutional policy.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

ActionProcedure
Personnel Decontamination If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove any contaminated clothing.
Spill Containment For small spills, cover with an absorbent material suitable for chemical spills. For larger spills, evacuate the area and contact your institution's emergency response team.
Cleanup Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous and disposed of according to institutional and local regulations.

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing papers, and any other materials that have come into contact with solid this compound should be collected in a clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused stock solutions, working solutions, and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not pour this compound waste down the drain.[3]

  • Sharps: Needles, syringes, and other sharps used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.

  • Final Disposal: All hazardous waste containers must be sealed, labeled, and disposed of through your institution's hazardous waste management program.

This compound's Mechanism of Action: Inhibition of the Brk/PTK6 Signaling Pathway

This compound is a potent inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2] Brk/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and is implicated in promoting cancer cell proliferation, survival, and migration.[1][2] The diagram below illustrates the key signaling pathways influenced by Brk/PTK6, which are consequently inhibited by this compound.

Tilfrinib_Mechanism_of_Action cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes Growth Factor Receptors Growth Factor Receptors Brk/PTK6 Brk/PTK6 Growth Factor Receptors->Brk/PTK6 activate Hypoxia (HIF-1α/2α) Hypoxia (HIF-1α/2α) Hypoxia (HIF-1α/2α)->Brk/PTK6 upregulate expression STAT3/5 STAT3/5 Brk/PTK6->STAT3/5 phosphorylates Sam68 Sam68 Brk/PTK6->Sam68 phosphorylates Paxillin Paxillin Brk/PTK6->Paxillin phosphorylates RhoA RhoA Brk/PTK6->RhoA activates AhR AhR Brk/PTK6->AhR activates Proliferation Proliferation STAT3/5->Proliferation Survival Survival STAT3/5->Survival Sam68->Proliferation Migration Migration Paxillin->Migration RhoA->Migration AhR->Migration This compound This compound This compound->Brk/PTK6 inhibits

Caption: this compound inhibits the Brk/PTK6 signaling pathway, blocking downstream cellular outcomes.

References

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